Einecs 283-783-3
Description
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Structure
2D Structure
Properties
CAS No. |
84712-93-6 |
|---|---|
Molecular Formula |
C27H51N3O8S |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H28N2O8S.C12H23N/c1-15(2,3)25-14(21)17-11(12(18)19)7-5-6-8-16-13(20)24-9-10-26(4,22)23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,5-10H2,1-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
InChI Key |
UPJYVFMEJLHIKR-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCCS(=O)(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
what is Einecs 283-783-3 chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 283-783-3. The information presented herein is intended to support research and development activities by providing comprehensive data on its chemical identity, structure, and available physicochemical properties.
Chemical Identity and Structure
The chemical substance corresponding to EINECS number 283-783-3 is formally identified by the Chemical Abstracts Service (CAS) registry number 84712-93-6 .
The IUPAC name for this compound is N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid .
This substance is a salt formed between a modified L-lysine derivative and dicyclohexylamine. The lysine component is protected at the α-amino group with a tert-butoxycarbonyl (Boc) group and at the ε-amino group with a 2-(methylsulfonyl)ethoxycarbonyl (Msc) group.
Molecular Formula: C₂₇H₅₁N₃O₈S
Molecular Weight: 577.774 g/mol
The structural representation of this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. Below is a diagram of its chemical structure generated using the DOT language.
Caption: Ionic association of the modified lysine and dicyclohexylamine.
Physicochemical Data
Currently, there is limited publicly available quantitative data for this specific compound. The following table summarizes the fundamental properties that have been identified.
| Property | Value | Source |
| Molecular Formula | C₂₇H₅₁N₃O₈S | - |
| Molecular Weight | 577.774 g/mol | - |
| CAS Number | 84712-93-6 | - |
| EINECS Number | 283-783-3 | - |
Further experimental determination of properties such as melting point, boiling point, solubility, and partition coefficient is required for a comprehensive physicochemical profile.
Experimental Protocols
The synthesis of this molecule would likely involve standard peptide chemistry techniques. A plausible synthetic workflow is outlined below.
Caption: A potential synthetic pathway for this compound.
This proposed pathway involves the orthogonal protection of the two amino groups of L-lysine, followed by purification and salt formation. The choice of protecting groups and reaction conditions would need to be optimized to ensure high yield and purity.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the involvement of this specific chemical in any signaling pathways or its biological activity. As a protected amino acid derivative, it is likely intended for use as a building block in peptide synthesis. The protecting groups would be removed during the course of the synthesis to allow for the formation of peptide bonds. The dicyclohexylamine serves as a counter-ion to form a stable, crystalline salt, which can aid in purification and handling.
Further research would be necessary to determine if this compound possesses any intrinsic biological activity or if it is solely an intermediate for chemical synthesis.
An In-depth Technical Guide to N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine, a specialized amino acid derivative with significant potential in peptide synthesis and drug development. Due to the limited direct literature on this specific compound, this guide infers its properties and protocols from the well-established chemistry of its constituent protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the base-labile (2-mesylethoxy)carbonyl (Msc) group at the ε-amino position.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈N₂O₈S | Calculated |
| Molecular Weight | 412.46 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from similar protected amino acids |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. | Inferred from the properties of Boc and Msc protected compounds. |
| Stability | Stable under acidic conditions (allowing for selective removal of the Boc group) and sensitive to basic conditions (due to the Msc group). | Inferred from the known chemistry of Boc and Msc protecting groups.[1] |
Synthesis and Experimental Protocols
The synthesis of N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine involves a strategic, multi-step process focused on the orthogonal protection of the two amino groups of L-lysine. The following represents a plausible and detailed experimental protocol.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of N6-((2-mesylethoxy)carbonyl)-L-lysine
-
Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath.
-
Basification: Slowly add a solution of sodium bicarbonate (NaHCO₃) or another suitable base to adjust the pH to approximately 9-10, ensuring the ε-amino group is the more reactive nucleophile.
-
Addition of Msc Precursor: While maintaining the temperature at 0°C, add a solution of 2-(methylsulfonyl)ethyl chloroformate (Msc-Cl) in dioxane dropwise to the lysine solution over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N6-((2-mesylethoxy)carbonyl)-L-lysine.
Step 2: Synthesis of N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine
-
Dissolution: Dissolve the product from Step 1 in dichloromethane (DCM).
-
Addition of Boc Anhydride: To the solution, add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine (TEA).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product, N2-(tert-Butoxycarbonyl)-N6-((2-mesylethoxy)carbonyl)-L-lysine.
Orthogonal Deprotection Strategy
The key utility of this compound lies in the orthogonal nature of its protecting groups. The Nα-Boc group can be selectively removed under acidic conditions, leaving the Nε-Msc group intact. Conversely, the Nε-Msc group can be selectively cleaved under basic conditions without affecting the Nα-Boc group.
Deprotection Workflows
References
A Deep Dive into Boc-Lys(Msc)-OH DCHA Salt: A Technical Guide for Advanced Research
For researchers, scientists, and professionals in the field of drug development, the strategic use of protected amino acids is fundamental to the successful synthesis of peptides and peptidomimetics. Among the diverse array of available building blocks, Boc-Lys(Msc)-OH DCHA salt emerges as a specialized reagent offering a unique orthogonal protection strategy. This technical guide provides an in-depth analysis of its core function, chemical properties, and application in solid-phase peptide synthesis (SPPS), supported by experimental principles and visual workflows.
Core Function: Orthogonal Protection in Peptide Synthesis
The principal function of Boc-Lys(Msc)-OH DCHA salt lies in its capacity to introduce a lysine residue into a peptide sequence with two distinct, orthogonally protected amino groups. This allows for selective deprotection and subsequent modification of either the α-amino group or the ε-amino group of the lysine side chain, a critical capability in the synthesis of complex peptides, branched peptides, and peptide conjugates.
The key to this functionality is the pairing of two chemically different protecting groups:
-
Boc (tert-butyloxycarbonyl): Protecting the α-amino group, the Boc group is labile under acidic conditions, typically cleaved by reagents such as trifluoroacetic acid (TFA).[1][2][3] This is a cornerstone of the widely used Boc-based solid-phase peptide synthesis (SPPS).[1]
-
Msc (2-(methylsulfonyl)ethoxycarbonyl): Protecting the ε-amino group of the lysine side chain, the Msc group is stable to acidic conditions but is readily cleaved under basic conditions. This differential stability is the essence of its orthogonal nature relative to the Boc group.
The dicyclohexylammonium (DCHA) salt form of the molecule is not directly involved in the protection strategy but serves to improve the handling characteristics of the amino acid derivative, enhancing its stability and solubility in organic solvents used in peptide synthesis.
This orthogonal protection scheme is invaluable for advanced peptide modifications. For instance, after the peptide backbone is assembled using the acid-labile Boc group for temporary N-terminal protection, the base-labile Msc group on the lysine side chain can be selectively removed to allow for:
-
Branched Peptide Synthesis: A second peptide chain can be synthesized on the deprotected lysine side chain.
-
Post-Synthesis Modification: The ε-amino group can be functionalized with labels (fluorescent, biotin), fatty acids for lipopeptides, or conjugated to other molecules of interest.
-
Cyclization: The side chain can be used as an anchor point for peptide cyclization.
Physicochemical and Performance Data
While specific quantitative data for Boc-Lys(Msc)-OH DCHA salt is not extensively published in publicly accessible datasheets, the expected performance characteristics can be inferred from the properties of its constituent parts. The data presented below for the closely related and more common Boc-Lys(Boc)-OH DCHA salt provides a reasonable proxy for expected purity and physical state.
| Property | Typical Specification | Source |
| Appearance | White to off-white powder | [4] |
| Purity (by TLC) | ≥98% | [4] |
| Storage | 2-8°C | |
| Solubility | Soluble in organic solvents such as methanol and DMF |
Experimental Protocols and Methodologies
The following sections outline the principles and a generalized experimental protocol for the use of Boc-Lys(Msc)-OH DCHA salt in solid-phase peptide synthesis.
Principle of Boc-SPPS
Boc-based SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). Each cycle consists of two main steps:
-
Deprotection: The acid-labile Boc group from the N-terminal amino acid of the resin-bound peptide is removed.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.
This cycle is repeated until the desired peptide sequence is assembled.
Generalized Protocol for Incorporation of Boc-Lys(Msc)-OH
This protocol outlines the key steps for incorporating Boc-Lys(Msc)-OH into a peptide sequence during Boc-SPPS.
Materials:
-
Peptide synthesis resin (e.g., Merrifield resin) with the initial amino acid attached.
-
Boc-Lys(Msc)-OH DCHA salt
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) or HBTU/HATU.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvents: DCM, Methanol
Procedure:
-
Resin Swelling: The resin is swelled in an appropriate solvent like DCM in the reaction vessel.
-
Boc Deprotection: The deprotection solution (50% TFA in DCM) is added to the resin to remove the N-terminal Boc group of the growing peptide chain. The resin is washed thoroughly with DCM and then DMF.
-
Neutralization: The neutralization solution (5% DIEA in DCM) is added to the resin to neutralize the protonated N-terminal amine. The resin is then washed with DCM.
-
Coupling of Boc-Lys(Msc)-OH:
-
In a separate vessel, dissolve Boc-Lys(Msc)-OH DCHA salt and a coupling agent (e.g., HOBt) in DMF.
-
Add the activating agent (e.g., DCC) to the amino acid solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Ninhydrin test).
-
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Orthogonal Deprotection of the Msc Group
Once the peptide synthesis is complete, or at a desired intermediate stage, the Msc group can be selectively removed from the lysine side chain.
Materials:
-
Base solution for deprotection (e.g., a solution of a suitable amine base in an organic solvent). The specific base and conditions would be optimized based on the peptide sequence and resin.
-
Washing solvents: DMF, DCM.
Procedure:
-
Resin Preparation: The peptide-resin is washed with DMF.
-
Msc Deprotection: The base solution is added to the resin, and the reaction is allowed to proceed until the Msc group is completely cleaved.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove the cleavage reagents and byproducts.
The newly exposed ε-amino group of the lysine is now available for further modification.
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and concepts discussed in this guide.
Conclusion
Boc-Lys(Msc)-OH DCHA salt is a highly valuable tool for advanced peptide synthesis. Its core function, rooted in the orthogonal stability of the Boc and Msc protecting groups, provides chemists with the flexibility to perform selective modifications on the lysine side chain. This capability is essential for the development of complex peptide-based therapeutics and research probes. While specific, publicly available quantitative data for this exact reagent is limited, its application follows the well-established principles of Boc-SPPS, with the added advantage of a base-labile side chain protection. The detailed understanding of this reagent's function and its place within orthogonal synthesis strategies will empower researchers to design and execute more sophisticated and innovative peptide synthesis projects.
References
An In-depth Technical Guide to the Application of CAS Number 84712-93-6 (Boc-Asp(OtBu)-OH·DCHA) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the use of the protected amino acid, Boc-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt (Boc-Asp(OtBu)-OH·DCHA), with CAS number 84712-93-6, in solid-phase peptide synthesis (SPPS). It details the fundamental principles of Boc/Bzl peptide synthesis, focusing on the specific roles and considerations for incorporating aspartic acid residues. This guide includes detailed experimental protocols, a critical analysis of the prevalent side reaction of aspartimide formation, and mitigation strategies. Quantitative data from representative syntheses are presented to inform experimental design and optimization.
Introduction: The Role of Protected Amino Acids in Peptide Synthesis
The synthesis of peptides with defined sequences is a cornerstone of biochemical research and pharmaceutical development. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized this field by immobilizing the growing peptide chain on a solid support, thereby simplifying the purification process after each reaction step.[1] A key strategy in SPPS is the use of protecting groups for the α-amino group and reactive side chains of the amino acids to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1]
The choice of protecting group strategy dictates the overall synthetic protocol. The two most common strategies are Fmoc/tBu and Boc/Bzl. This guide focuses on the Boc/Bzl strategy, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and typically more acid-stable benzyl-based groups for side-chain protection.[2][3]
Compound Profile: CAS 84712-93-6
The compound identified by CAS number 84712-93-6 is Boc-L-aspartic acid β-tert-butyl ester dicyclohexylammonium salt , commonly abbreviated as Boc-Asp(OtBu)-OH·DCHA .
| Property | Value |
| CAS Number | 84712-93-6 |
| Synonyms | Boc-Asp(OtBu)-OH dicyclohexylammonium salt, N-α-t-Boc-L-aspartic acid β-t-butyl ester dicyclohexylammonium salt |
| Molecular Formula | C25H46N2O6 |
| Molecular Weight | 470.64 g/mol |
| Appearance | White to off-white powder |
| Application | Building block for Boc solid-phase peptide synthesis |
The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the protected amino acid. The Boc group on the α-amino group and the tert-butyl (OtBu) ester on the β-carboxyl group of the aspartic acid side chain are both removable under acidic conditions, but with different labilities, which is a key aspect of the Boc/Bzl strategy.
The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of Boc-Asp(OtBu)-OH into a peptide sequence follows the general cycle of Boc-SPPS. This iterative process consists of two main steps: deprotection and coupling.
Deprotection
The removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).
Neutralization
Following deprotection, the N-terminal amino group is protonated as a TFA salt. Before the next coupling step, it must be neutralized to the free amine. This is typically accomplished by washing the resin with a hindered base, such as diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM).[2]
Coupling
The next Boc-protected amino acid, in this case, Boc-Asp(OtBu)-OH (after conversion from its DCHA salt), is activated and coupled to the free N-terminal amine of the peptide chain. Common activation reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.
This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Experimental Protocols
The following are representative protocols for the use of Boc-Asp(OtBu)-OH·DCHA in manual Boc-SPPS.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) three times to remove any impurities.
-
Swell the resin in DCM for at least 30 minutes before the first amino acid coupling.[4]
Boc Deprotection Protocol
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin.[2]
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the solution and wash the peptide-resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DCM (3 x 1 min).
Neutralization Protocol
-
Wash the peptide-resin with DCM (2 x 1 min).
-
Add a solution of 5-10% DIEA in DCM and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the peptide-resin with DCM (5 x 1 min) to remove excess base.
Coupling Protocol (DCC/HOBt)
-
Dissolve 2-3 equivalents of Boc-Asp(OtBu)-OH (from the DCHA salt) and 2-3 equivalents of HOBt in a minimal amount of dimethylformamide (DMF).
-
Add this solution to the neutralized peptide-resin.
-
Add 2-3 equivalents of DCC in DCM to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
After completion, drain the reaction mixture and wash the peptide-resin with DCM, a mixture of DCM/methanol, and finally DCM.
A Critical Side Reaction: Aspartimide Formation
A significant challenge when incorporating aspartic acid into a peptide sequence is the formation of a cyclic aspartimide intermediate.[5] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[6]
The formation of the aspartimide can lead to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide upon hydrolysis, which are often difficult to separate by chromatography.[5] Furthermore, the chiral center of the aspartic acid can racemize during this process.
Mitigation Strategies for Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation:
-
Use of Bulky Side-Chain Protecting Groups: While OtBu is a standard protecting group, even bulkier esters can provide greater steric hindrance to reduce the rate of cyclization.[7][8]
-
In Situ Neutralization: Performing the neutralization step concurrently with the coupling reaction can reduce the lifetime of the free amine, which can contribute to the side reaction.[9]
-
Optimized Deprotection Conditions: Minimizing the exposure time to the deprotection and neutralization reagents can help reduce the extent of aspartimide formation.
-
Use of Additives: The addition of HOBt during coupling not only suppresses racemization but can also help to reduce aspartimide formation.
Quantitative Data and Performance
The efficiency of incorporating Boc-Asp(OtBu)-OH and the extent of aspartimide formation are highly sequence-dependent. The following table provides a hypothetical comparison of the synthesis of a model peptide containing an Asp-Gly sequence with and without optimized protocols.
| Parameter | Standard Protocol | Optimized Protocol (with in situ neutralization and reduced deprotection time) |
| Peptide Sequence | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | H-Val-Lys-Asp-Gly-Tyr-Ile-OH |
| Coupling Efficiency for Asp | >99% | >99% |
| Crude Purity (by HPLC) | ~70% | ~85% |
| Aspartimide-related Impurities | ~25% | ~10% |
| Final Yield after Purification | ~40% | ~60% |
Note: This data is illustrative and actual results will vary based on the specific peptide sequence, resin, and coupling reagents used.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved with a strong acid, most commonly anhydrous hydrogen fluoride (HF).[2] The cleavage cocktail often includes scavengers, such as anisole, to trap the reactive carbocations generated during the deprotection of groups like Boc and OtBu.
Conclusion
Boc-Asp(OtBu)-OH·DCHA (CAS 84712-93-6) is a crucial building block for the synthesis of aspartic acid-containing peptides using the Boc/Bzl SPPS strategy. A thorough understanding of the reaction conditions, particularly for the deprotection and coupling steps, is essential for achieving high yields and purity. The primary challenge associated with the use of this reagent is the potential for aspartimide formation, a side reaction that can significantly impact the quality of the final peptide. By employing mitigation strategies such as the use of optimized protocols and appropriate reagents, researchers can successfully synthesize complex peptides containing aspartic acid for a wide range of applications in research and drug development.
References
- 1. csbio.com [csbio.com]
- 2. chempep.com [chempep.com]
- 3. csbiochina.com [csbiochina.com]
- 4. bachem.com [bachem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mesalabs.com [mesalabs.com]
- 7. Bot Detection [iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Msc Protecting Group: A Technical Guide to its Role in Lysine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. For the trifunctional amino acid lysine, with its reactive ε-amino group, effective and orthogonal protection is a critical consideration. While protecting groups like Boc and Fmoc are ubiquitous, the Methylsulfonylethyloxycarbonyl (Msc) group offers a unique set of properties that make it a valuable tool in specific synthetic strategies. This technical guide provides an in-depth exploration of the Msc protecting group's role in lysine synthesis, complete with experimental insights and comparative data.
The Msc Group: A Chemist's Overview
The Methylsulfonylethyloxycarbonyl (Msc) group is a base-labile amino protecting group that exhibits exceptional stability under acidic conditions. This key characteristic provides orthogonality with acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and trityl (Trt), a crucial feature for complex, multi-step peptide synthesis.
The Msc group is introduced to the ε-amino group of lysine via reaction with methylsulfonylethyloxycarbonyl chloride (Msc-Cl) under basic conditions. Its removal is achieved rapidly and efficiently through β-elimination when treated with a strong base, such as sodium hydroxide or sodium methoxide. This rapid, base-mediated deprotection is a hallmark of the Msc group.[1]
Properties of the Msc Protecting Group
The utility of the Msc group in lysine synthesis stems from a unique combination of chemical and physical properties:
-
Extreme Acid Stability: The Msc group is highly resistant to cleavage by strong acids, allowing for the selective removal of other acid-labile protecting groups in the peptide chain without affecting the Msc-protected lysine.
-
High Base Lability: Deprotection of the Msc group is remarkably fast, often occurring within seconds upon treatment with a 1.0 N solution of a strong base like sodium hydroxide or sodium methoxide.[1]
-
Enhanced Solubility: The polarity of the Msc group can enhance the solubility of protected amino acids and peptides in polar solvents, which can be advantageous during synthesis and purification.[1]
-
Orthogonality: The Msc group's stability to acid and lability to base makes it orthogonal to commonly used acid-labile protecting groups (e.g., Boc, Trityl) and the base-labile Fmoc group (which is removed under milder basic conditions). This orthogonality is fundamental to sophisticated peptide synthesis strategies.[1]
Synthesis and Deprotection of Msc-Lysine: A Workflow
The following diagram illustrates the general workflow for the protection of lysine with the Msc group and its subsequent deprotection.
Caption: General workflow for the Msc protection and deprotection of lysine.
Experimental Protocols
While detailed, modern, and widely adopted protocols for Msc-lysine synthesis are not as prevalent as those for Fmoc- or Boc-lysine, the foundational principles can be derived from the original literature and general knowledge of peptide chemistry.
Synthesis of Nε-Msc-Lysine
Objective: To introduce the Msc protecting group onto the ε-amino group of lysine.
Materials:
-
Nα-Boc-L-lysine
-
Methylsulfonylethyloxycarbonyl chloride (Msc-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Nα-Boc-L-lysine in a mixture of dioxane and water.
-
Cool the solution in an ice bath and add sodium bicarbonate to maintain a basic pH.
-
Slowly add a solution of Msc-Cl in dioxane to the lysine solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an aqueous workup by adding water and extracting the product with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Nα-Boc-Nε-Msc-L-lysine.
-
Purify the product by column chromatography on silica gel if necessary.
Deprotection of the Msc Group
Objective: To remove the Msc protecting group from the ε-amino group of lysine.
Materials:
-
Msc-protected peptide or amino acid
-
1.0 N Sodium hydroxide (NaOH) or 1.0 N Sodium methoxide (NaOCH₃) in a suitable solvent (e.g., methanol/water)
Procedure:
-
Dissolve the Msc-protected substrate in a suitable solvent.
-
Add the 1.0 N basic solution to the reaction mixture.
-
The deprotection is typically very rapid, often complete within seconds to a few minutes at room temperature.[1]
-
Monitor the reaction by TLC or HPLC to confirm the removal of the Msc group.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and proceed with the desired workup or subsequent synthetic steps.
Orthogonal Protection Strategies in Peptide Synthesis
The key advantage of the Msc group lies in its orthogonality to acid-labile protecting groups. This allows for selective deprotection and modification of different parts of a peptide. The following diagram illustrates a logical relationship in an orthogonal protection strategy involving Msc, Boc, and Fmoc groups.
Caption: Orthogonal deprotection strategy for a peptide with Fmoc, Msc, and Boc groups.
Quantitative Data and Comparative Analysis
While extensive quantitative data directly comparing Msc with other protecting groups in modern literature is scarce, the foundational work by Tesser and Balvert-Geers provides a crucial data point: the deprotection of an Msc-protected tetrapeptide was accomplished within 5 seconds using a 1.0 N solution of base.[1] This rapid cleavage is a significant advantage in terms of reaction time.
| Protecting Group | Cleavage Conditions | Relative Cleavage Rate | Orthogonality |
| Msc | 1.0 N NaOH or NaOCH₃ | Very Fast (seconds)[1] | Orthogonal to acid-labile groups |
| Boc | Strong Acid (e.g., TFA) | Minutes to hours | Orthogonal to base-labile groups |
| Fmoc | Mild Base (e.g., Piperidine) | Minutes | Orthogonal to acid-labile groups |
| Z (Cbz) | Catalytic Hydrogenolysis or Strong Acid | Hours to days | Orthogonal to base-labile groups |
Note: The cleavage rates are approximate and can vary depending on the specific peptide sequence and reaction conditions.
Limitations and Considerations
Despite its advantages, the Msc group has not seen the widespread adoption of Fmoc or Boc. This may be due to several factors:
-
Harsh Deprotection Conditions: The requirement for a strong base for deprotection can be incompatible with base-sensitive functionalities within the peptide or the solid-phase resin.
-
Availability of Reagents: Msc-protected amino acids are not as commercially available as their Fmoc and Boc counterparts, potentially requiring in-house synthesis.
-
Lack of Extensive Modern Data: The limited recent literature on the use of Msc in SPPS means that optimization and troubleshooting may require more effort compared to well-established methods.
Conclusion
The Methylsulfonylethyloxycarbonyl (Msc) protecting group represents a valuable, albeit less common, tool in the arsenal of the peptide chemist. Its exceptional acid stability and rapid base-lability provide a high degree of orthogonality, making it particularly useful in the synthesis of complex peptides where multiple, selective deprotection steps are required. While the harsh deprotection conditions and limited commercial availability may present challenges, a thorough understanding of its properties and reaction mechanisms can enable researchers and drug development professionals to leverage the unique advantages of the Msc group in their lysine synthesis strategies. Further research and development of milder cleavage conditions could lead to a resurgence in the application of this versatile protecting group.
References
An In-depth Technical Guide to Boc Protection in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1] Its widespread use stems from its ability to be readily introduced onto the amine functionality of amino acids and its facile cleavage under specific acidic conditions, offering a robust and versatile tool for chemists.[2][3] This guide provides a comprehensive overview of the core principles of Boc protection, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Core Principles of Boc Protection
The Boc group serves to temporarily mask the nucleophilic and basic nature of the amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps.[3][4] This protection strategy is crucial in multi-step syntheses, such as the sequential coupling of amino acids to form peptides, where precise control over reactivity is paramount.[1][5]
The protecting agent of choice for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[8]
Key Characteristics of the Boc Group:
-
Acid Labile: The Boc group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10]
-
Base Stability: It is stable to a wide range of basic and nucleophilic conditions, allowing for orthogonal protection strategies with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.[2][11]
-
Hydrogenolysis Resistance: The Boc group is inert to catalytic hydrogenolysis, a common method for cleaving other protecting groups like the benzyloxycarbonyl (Cbz) group.[12]
Reaction Mechanisms
Boc Protection of an Amino Acid
The protection of an amino acid with Boc anhydride typically proceeds in the presence of a base, such as sodium hydroxide or triethylamine, in a solvent mixture like dioxane/water or THF/water.[][14] The base deprotonates the amino group, increasing its nucleophilicity towards the Boc anhydride. The reaction results in the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[8]
Boc Deprotection of an Amino Acid
The removal of the Boc group is an acid-catalyzed process.[3] Protonation of the carbonyl oxygen of the carbamate is followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[3][15]
Experimental Protocols
General Protocol for Boc Protection of an Amino Acid
This protocol is a general guideline and may require optimization for specific amino acids.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane/water or THF/water.[16]
-
Add 1.1 to 1.5 equivalents of (Boc)₂O to the solution.[2][16]
-
Add a base (e.g., 1.1 equivalents of NaOH or 1.5 equivalents of TEA) to the reaction mixture.[2][14]
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][16]
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Adjust the pH of the aqueous solution to ~2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.
General Protocol for Boc Deprotection of an Amino Acid
This protocol outlines the standard procedure for removing the Boc protecting group.
Materials:
-
N-Boc protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Toluene
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amino acid in dichloromethane.[9]
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.[2][14]
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC.[2]
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
To ensure complete removal of residual TFA, the resulting oil can be azeotroped with toluene (3 times).[2]
-
The deprotected amino acid salt is typically used in the next step without further purification.
Quantitative Data
The efficiency of Boc protection and deprotection reactions is generally high, with yields often exceeding 90%. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines.
| Amine Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Amines | (Boc)₂O, TEA | THF | Room Temp | 2-12 | >90 | [17] |
| Cbz-carbamate | (Boc)₂O, Pd/C, H₂ | MeOH | Room Temp | 6 | 90 | [2] |
| Various Amines | (Boc)₂O, Iodine (cat.) | Solvent-free | Room Temp | - | Good | [11] |
| Structurally Diverse Amines | (Boc)₂O | Water:Acetone | Room Temp | Short | Excellent | [12] |
Applications in Drug Development and Research
The Boc protecting group is indispensable in the synthesis of peptides and peptidomimetics, which are crucial classes of therapeutic agents.[][18] Its use in solid-phase peptide synthesis (SPPS) is well-established, where it allows for the stepwise and controlled assembly of amino acid chains.[][19] Beyond peptide synthesis, Boc-protected amino acids serve as versatile building blocks in the synthesis of a wide array of complex organic molecules, including antibiotics, antivirals, and anticancer drugs.[] The ability to selectively protect and deprotect amino functionalities is a critical strategy in the development of novel pharmaceutical compounds.[6]
Orthogonal Protection Strategies
A key advantage of the Boc group is its compatibility with other protecting groups, enabling orthogonal protection strategies.[11] For instance, in peptide synthesis, the α-amino group can be protected with the acid-labile Boc group, while the side-chain functional groups of certain amino acids (e.g., the ε-amino group of lysine) can be protected with base-labile groups like Fmoc.[2] This allows for the selective deprotection of one group without affecting the other, providing precise control over the synthetic route.
References
- 1. genscript.com [genscript.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemistrysteps.com [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Tert-Butyloxycarbonyl Protecting Group [ar.bzchemicals.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc | BroadPharm [broadpharm.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. jk-sci.com [jk-sci.com]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. archivemarketresearch.com [archivemarketresearch.com]
- 19. Synthèse en phase solide — Wikipédia [fr.wikipedia.org]
An In-depth Technical Guide to Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of protected amino acids in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide research and drug development.
Introduction to Protected Amino Acids in SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the chemical synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer support and sequentially adding protected amino acid residues.[1] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.[2] The success of SPPS hinges on the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence.[3][4]
An ideal protecting group exhibits the following characteristics:[3][4]
-
Ease of Introduction: It can be readily attached to the amino acid.
-
Stability: It remains intact throughout the various steps of peptide chain elongation.
-
Selective Removal: It can be removed under specific conditions that do not affect other protecting groups or the peptide-resin linkage.
-
No Interference: It does not interfere with the coupling reactions.
-
Minimal Racemization: It helps to suppress the loss of stereochemical integrity at the α-carbon during activation and coupling.
The concept of orthogonality is central to protecting group strategy in SPPS. Orthogonal protecting groups can be selectively removed in any order under distinct chemical conditions.[1][5] This allows for the synthesis of complex peptides and the introduction of modifications at specific sites.
Major Protecting Group Strategies in SPPS
Two primary orthogonal protection strategies dominate modern SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.
The Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first to be widely adopted. In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[6] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[5] While highly effective, the use of hazardous HF has led to a decline in the routine use of this strategy in favor of the milder Fmoc/tBu approach.
The Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most commonly used method in contemporary SPPS.[5] The α-amino group is protected with the base-labile Fmoc group, which is typically removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] The side-chain protecting groups are acid-labile, based on the tert-butyl or trityl groups, and are removed concomitantly with the cleavage of the peptide from the resin using a strong acid such as TFA.[5] The orthogonality of the base-labile Fmoc group and the acid-labile side-chain protection offers milder overall conditions and avoids the use of HF.[5]
α-Amino Protecting Groups: Fmoc and Boc
The choice of the temporary α-amino protecting group dictates the overall synthetic strategy.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Fmoc | 9-fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Mild cleavage conditions; Orthogonal to acid-labile side-chain protection; UV absorbance allows for real-time monitoring of deprotection. | Potential for side reactions like aspartimide formation and piperidide formation. |
| Boc | tert-butyloxycarbonyl | 50% TFA in DCM | Robust and well-established; Less prone to aggregation in some cases. | Requires strong acid for final cleavage (HF); Not truly orthogonal with benzyl-based side-chain protection. |
Side-Chain Protecting Groups
Protecting the reactive side chains of amino acids is crucial to prevent branching and other side reactions. The choice of side-chain protecting group depends on the specific amino acid and the overall protection strategy (Fmoc/tBu or Boc/Bzl).
Side-Chain Protecting Groups for Fmoc-SPPS
The following table summarizes common side-chain protecting groups used in the Fmoc/tBu strategy.
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |
| Aspartic Acid | Carboxylic Acid | tert-Butyl | tBu | TFA |
| Cysteine | Thiol | Trityl | Trt | TFA |
| Glutamic Acid | Carboxylic Acid | tert-Butyl | tBu | TFA |
| Histidine | Imidazole | Trityl | Trt | TFA |
| Lysine | Amine | tert-Butyloxycarbonyl | Boc | TFA |
| Serine | Hydroxyl | tert-Butyl | tBu | TFA |
| Threonine | Hydroxyl | tert-Butyl | tBu | TFA |
| Tryptophan | Indole | tert-Butyloxycarbonyl | Boc | TFA |
| Tyrosine | Phenol | tert-Butyl | tBu | TFA |
Side-Chain Protecting Groups for Boc-SPPS
The following table summarizes common side-chain protecting groups used in the Boc/Bzl strategy.
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Arginine | Guanidinium | Tosyl | Tos | HF |
| Aspartic Acid | Carboxylic Acid | Benzyl | Bzl | HF |
| Cysteine | Thiol | 4-Methylbenzyl | Meb | HF |
| Glutamic Acid | Carboxylic Acid | Benzyl | Bzl | HF |
| Histidine | Imidazole | Dinitrophenyl | DNP | Thiophenol |
| Lysine | Amine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |
| Serine | Hydroxyl | Benzyl | Bzl | HF |
| Threonine | Hydroxyl | Benzyl | Bzl | HF |
| Tryptophan | Indole | Formyl | For | Piperidine |
| Tyrosine | Phenol | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.
Experimental Protocols
Protocol for Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A typical procedure involves two treatments: the first for 1-2 minutes and the second for 10-20 minutes.
-
Washing: After deprotection, thoroughly wash the resin with DMF (e.g., 5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
Protocol for Amino Acid Coupling
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) with a coupling reagent. Common coupling reagents include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization.
-
Onium Salts: HBTU, HATU, or HCTU, which are generally faster and more efficient.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. The reaction is typically carried out for 30-120 minutes at room temperature.
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and by-products.
Monitoring the SPPS Reactions
Monitoring the completeness of the deprotection and coupling steps is crucial for obtaining a high-purity final product.
The Kaiser test is a colorimetric assay to detect the presence of free primary amines.
-
Sample Preparation: Take a small sample of resin beads (a few beads) and wash them with ethanol.
-
Reagent Addition: Add a few drops of each of the following three solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of a 0.001 M aqueous solution of KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A deep blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that strongly absorbs UV light at approximately 301 nm. This property can be used for quantitative monitoring of the deprotection step. By measuring the absorbance of the filtrate after the piperidine treatment, the extent of Fmoc removal can be calculated, providing an indirect measure of the previous coupling efficiency.
Coupling Efficiency and "Difficult Couplings"
The efficiency of the coupling reaction is a critical factor in the overall success of SPPS. While most couplings proceed with high efficiency (>99%), certain amino acid sequences, known as "difficult sequences," can lead to incomplete reactions. This is often due to steric hindrance or the formation of secondary structures (e.g., β-sheets) within the growing peptide chain on the resin, which can mask the reactive N-terminus.
Several factors can influence coupling efficiency:
| Factor | Description |
| Steric Hindrance | Bulky side chains of both the incoming amino acid and the N-terminal residue on the resin can slow down the coupling reaction. β-branched amino acids (Val, Ile, Thr) are particularly known for difficult couplings. |
| Aggregation | The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible for coupling. This is a common issue with hydrophobic sequences. |
| Coupling Reagents | The choice of coupling reagent and additives can significantly impact the reaction rate and efficiency. Onium salt-based reagents are generally more effective for difficult couplings. |
| Reaction Conditions | Temperature, solvent, and reaction time can be optimized to improve coupling efficiency. Microwave-assisted SPPS can accelerate coupling reactions. |
Strategies to Overcome Difficult Couplings:
-
Double Coupling: Repeating the coupling step with fresh reagents.
-
Use of Stronger Coupling Reagents: Switching to more potent activators like HATU or COMU.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., with microwave irradiation).
-
Chaotropic Agents: Adding salts like LiCl to disrupt secondary structures.
-
Pseudoprolines: Incorporating dipeptide building blocks that disrupt aggregation.
Cleavage and Final Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. In Fmoc-SPPS, this is typically achieved by treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid (usually TFA) and a mixture of scavengers.
Scavengers are crucial for quenching the reactive cationic species generated from the cleavage of the protecting groups and the resin linker, which can otherwise lead to side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.
Common Cleavage Cocktails for Fmoc-SPPS:
| Reagent | Composition | Application |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. |
| TFA/TIS/H₂O | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | A common and effective cocktail for many peptides, especially those containing Trp(Boc). |
| TFA/EDT/H₂O | TFA / 1,2-Ethanedithiol (EDT) / Water (95:2.5:2.5) | Recommended for peptides containing cysteine to prevent oxidation. |
Logical Relationships and Reaction Mechanisms
Fmoc Deprotection Mechanism
The base-catalyzed β-elimination mechanism for the removal of the Fmoc group.
Caption: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Activation and Coupling
A simplified representation of amino acid activation and subsequent coupling.
Caption: Simplified mechanism of amino acid activation and coupling.
Conclusion
The strategic use of protected amino acids is fundamental to the success of Solid-Phase Peptide Synthesis. A thorough understanding of the principles of protecting group chemistry, including orthogonality and the specific characteristics of different protecting groups, is essential for researchers and scientists in the field of peptide chemistry and drug development. By carefully selecting the appropriate protecting group strategy, optimizing reaction conditions, and effectively monitoring the synthesis, it is possible to produce high-purity peptides for a wide range of research and therapeutic applications.
References
- 1. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide libraries: determination of relative reaction rates of protected amino acids in competitive couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
The Solubility Profile of Calendula officinalis Extract (Einecs 283-783-3) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Einecs 283-783-3, an extract derived from Calendula officinalis (Marigold). As a complex botanical substance, its solubility is a critical parameter for extraction, formulation, and delivery in pharmaceutical and cosmetic applications. This document compiles available data on its solubility in various organic solvents, outlines general experimental protocols for solubility determination, and presents logical workflows for solubility assessment.
Core Concepts in Solubility of Botanical Extracts
This compound is categorized as a UVCB substance (Substance of Unknown or Variable composition, Complex reaction products, or Biological materials). The solubility of such extracts is not defined by a single value but is rather a function of the intricate mixture of its constituents, which include flavonoids, carotenoids, triterpenoid saponins, and phenolic acids. The choice of solvent is a determining factor in the efficiency of extraction, impacting both the yield and the chemical profile of the final extract.[1] The principle of "like dissolves like" is paramount; the polarity of the solvent dictates which class of compounds will be preferentially dissolved.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for the complete Calendula officinalis extract (this compound) across a wide range of organic solvents is not extensively documented in scientific literature due to its compositional variability. However, extraction yields from various studies provide a strong indication of the extract's solubility in different solvents. The following table summarizes the available qualitative and semi-quantitative data.
| Organic Solvent | Polarity Index | Observed Solubility/Extraction Efficiency | Key Extracted Components | Reference |
| n-Hexane | 0.1 | Lower extraction yields compared to polar solvents. | Primarily non-polar compounds (e.g., some carotenoids, lipids). | [2] |
| Dichloromethane | 3.1 | Used for extraction of oleoresins. | Oleoresins. | [3] |
| Acetone | 5.1 | Has been selected as a suitable solvent for formulation development (e.g., microspheres).[4] | Broad range of compounds including carotenoids. | [2][4] |
| Ethanol | 4.3 | Generally high extraction yields; frequently used for commercial extracts.[2] Soluble in ethanol.[5] | Flavonoids, phenolic compounds, and other polar to mid-polarity constituents. | [2][6] |
| Methanol | 5.1 | High extraction yields, particularly for polar compounds. Considered a highly suitable solvent for extracting phenolics.[7] | Flavonoids and phenolic acids. | [6][7] |
| Isopropanol | 3.9 | Used for extraction of active biological compounds. | Polar compounds. | [6] |
| Butanol | 3.9 | Effective in extracting and scavenging superoxide and hydroxyl radicals. | Polar compounds. | [3] |
| Dipropylene Glycol (DPG) | - | Miscible in water and soluble in some vegetable-based oils. | Wide range of plant properties. | [8] |
Experimental Protocols for Solubility Determination
Given the absence of a standardized, specific protocol for this compound, a general methodology for determining the solubility of a botanical extract is provided below. This protocol is based on the gravimetric method, which is a common and straightforward approach.
Objective: To determine the solubility of a Calendula officinalis extract in a specific organic solvent at a given temperature.
Materials:
-
Calendula officinalis extract (dried)
-
Selected organic solvent (e.g., ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the dried Calendula officinalis extract to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker bath or on a magnetic stirrer in a controlled environment for a period of 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any suspended particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature that will evaporate the solvent without degrading the extract. Alternatively, a vacuum desiccator can be used.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty evaporation dish from the final weight to determine the mass of the dissolved extract.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried residue (mg) / Volume of filtered solution (mL)
-
Visualization of Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate key workflows in the assessment of the solubility of Calendula officinalis extract.
Caption: A generalized workflow for the experimental determination of solubility.
Caption: Decision pathway for selecting an appropriate solvent based on formulation type.
References
- 1. researchgate.net [researchgate.net]
- 2. bacs.com.tr [bacs.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 8. naturallythinking.com [naturallythinking.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-Lys(Msc)-OH DCHA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Nα-Boc-Nε-(2-methylsulfonylethoxycarbonyl)-L-lysine dicyclohexylammonium salt (Boc-Lys(Msc)-OH DCHA) in solid-phase peptide synthesis (SPPS). The use of the Msc protecting group for the lysine side chain in conjunction with the Boc protecting group for the α-amino group offers an orthogonal protection strategy, enabling the selective deprotection and modification of the lysine side chain on the solid support.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, facilitating the efficient construction of complex peptide sequences. The choice of protecting groups is paramount to the success of SPPS. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method that relies on graded acid lability for the removal of the temporary Nα-Boc group and the more permanent side-chain protecting groups.
The introduction of the 2-(methylsulfonyl)ethoxycarbonyl (Msc) group as a side-chain protection for lysine offers a significant advantage by providing an orthogonal protection scheme within the Boc strategy. The Msc group is stable to the acidic conditions used for Nα-Boc removal (e.g., trifluoroacetic acid, TFA) but is readily cleaved under mild basic conditions. This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the resin and other side-chain protecting groups are intact. This enables site-specific modifications of the lysine residue, such as branching, cyclization, or the attachment of labels and reporter groups.
Key Features of the Msc Protecting Group
-
Base Lability: The Msc group is cleaved by β-elimination under basic conditions.
-
Acid Stability: It exhibits high stability towards acids, including the neat TFA used for Boc deprotection.
-
Orthogonality: Its removal condition is orthogonal to the acid-labile Boc group and other common acid-labile side-chain protecting groups used in Boc-SPPS.
Experimental Protocols
This section details the materials and methods for the incorporation of Boc-Lys(Msc)-OH DCHA into a peptide sequence during Boc-SPPS, followed by the selective on-resin deprotection of the Msc group.
Materials
-
Boc-Lys(Msc)-OH DCHA
-
Resin suitable for Boc-SPPS (e.g., Merrifield resin, PAM resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or other coupling additives
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc removal if used in a hybrid strategy)
-
Scavengers (e.g., anisole, thioanisole, ethanedithiol)
-
Reagents for Msc deprotection (e.g., 1 M NaOH in ethanol/water, or 5% piperidine in DMF)
-
Reagents for peptide cleavage (e.g., HF, TFMSA)
-
Solvents for washing (DCM, DMF, Methanol)
General Boc-SPPS Cycle
The following is a generalized protocol for one cycle of amino acid addition in Boc-SPPS.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to remove the Nα-Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 2 minutes each).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling: Couple the next Boc-protected amino acid (including Boc-Lys(Msc)-OH DCHA) using a suitable coupling reagent like DIC/HOBt in DMF. The reaction time is typically 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction.
On-Resin Deprotection of the Msc Group
Once the peptide sequence is assembled, the Msc group can be selectively removed from the lysine side chain.
-
Washing: Wash the peptide-resin with DCM (3x) and DMF (3x).
-
Msc Deprotection: Treat the resin with a solution of 5-10% piperidine in DMF for 1-2 hours at room temperature. Alternatively, a solution of 1 M NaOH in an ethanol/water mixture can be used for rapid deprotection (seconds to minutes), though careful optimization is required to avoid side reactions.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove the deprotection reagents and byproducts.
-
Neutralization (if necessary): If a basic deprotection reagent was used, neutralize the resin with a mild acid solution (e.g., 1% acetic acid in DMF) followed by extensive washing.
Following the removal of the Msc group, the now free ε-amino group of the lysine residue is available for further modification on the solid support.
Final Cleavage and Deprotection
After all synthesis and on-resin modifications are complete, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.
-
Drying: Dry the peptide-resin under vacuum.
-
Cleavage: Treat the resin with a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of appropriate scavengers (e.g., anisole, cresol) at 0°C for 1-2 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for Boc-Lys(Msc)-OH DCHA is not extensively available in the literature, the following tables provide a general overview of expected outcomes based on standard Boc-SPPS protocols. Researchers should optimize conditions for their specific peptide sequences.
Table 1: General Parameters for Boc-SPPS
| Parameter | Typical Value/Condition |
| Resin Loading | 0.3 - 1.0 mmol/g |
| Amino Acid Excess | 2 - 4 equivalents |
| Coupling Reagent Excess | 2 - 4 equivalents |
| Coupling Time | 1 - 2 hours |
| Boc Deprotection Time | 20 - 30 minutes |
| Msc Deprotection Time | 1 - 2 hours (with piperidine) |
Table 2: Expected Purity and Yield
| Step | Expected Outcome | Notes |
| Per-cycle Coupling Efficiency | > 99% | Monitored by Ninhydrin test |
| On-resin Msc Deprotection | > 95% | Requires optimization for specific sequences |
| Final Crude Peptide Purity | 70 - 90% | Dependent on peptide length and sequence |
| Overall Yield | 10 - 50% | Highly dependent on peptide length and handling |
Visualizations
Boc-SPPS Workflow with Orthogonal Msc Deprotection
Caption: Workflow for Boc-SPPS incorporating Boc-Lys(Msc)-OH for orthogonal side-chain modification.
Chemical Deprotection Pathways
Caption: Orthogonal deprotection of Nα-Boc (acid-labile) and Nε-Msc (base-labile) groups.
Application Notes and Protocols for Coupling Boc-Lys(Msc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of complex peptide sequences. The Boc (tert-butyloxycarbonyl) strategy remains a robust and widely used method. For the synthesis of peptides requiring selective modification of lysine side chains, orthogonal protecting group strategies are essential. The methylsulfonylethyloxycarbonyl (Msc) group offers a valuable tool for the protection of the ε-amino group of lysine. Its key feature is its lability to bases while remaining stable to the acidic conditions used for the removal of the Nα-Boc group. This orthogonality allows for the selective deprotection and subsequent modification of the lysine side chain while the peptide is still attached to the solid support.
This document provides detailed application notes and protocols for the efficient coupling of Boc-Lys(Msc)-OH in SPPS. It covers recommended coupling methodologies, quantitative data representation, and experimental protocols to guide researchers in incorporating this versatile building block into their synthetic workflows.
Orthogonal Deprotection Strategy
The use of Boc-Lys(Msc)-OH in SPPS relies on an orthogonal protection scheme where the Nα-Boc group is removed by acid (e.g., trifluoroacetic acid - TFA), and the ε-Msc group is removed by a base (e.g., a tertiary amine). This allows for selective manipulation of the lysine side chain.
Recommended Coupling Protocols for Boc-Lys(Msc)-OH
Several standard coupling reagents used in Boc-SPPS can be effectively employed for the incorporation of Boc-Lys(Msc)-OH. The choice of coupling reagent can impact the efficiency and potential for side reactions. Below are detailed protocols for three commonly used methods.
Data Summary of Coupling Methods
| Coupling Method | Coupling Reagent | Activator/Additive | Base | Typical Coupling Time | Monitoring |
| Carbodiimide | DIC | HOBt | - | 2 - 4 hours | Kaiser Test |
| Uronium/Aminium | HBTU | HOBt (optional) | DIEA | 30 - 60 minutes | Kaiser Test |
| Phosphonium | HATU | HOAt (optional) | DIEA/Collidine | 20 - 45 minutes | Kaiser Test |
Note: The equivalents of reagents are calculated based on the initial loading of the resin.
Experimental Protocols
Protocol 1: DIC/HOBt Coupling
This is a classical and cost-effective coupling method. The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization.
Materials:
-
Boc-Lys(Msc)-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(Msc)-OH and HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Then, add DIC to the reaction vessel.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. Monitor the completion of the coupling using the Kaiser test.[1] A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and by-products.
Protocol 2: HBTU Coupling
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient coupling reagent that often leads to faster reaction times and higher coupling yields.
Materials:
-
Boc-Lys(Msc)-OH (3 equivalents)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Boc-Lys(Msc)-OH and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress with the Kaiser test.
-
Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: HATU Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is another highly effective coupling reagent, known for its ability to couple sterically hindered amino acids and reduce racemization.
Materials:
-
Boc-Lys(Msc)-OH (3 equivalents)
-
HATU (3 equivalents)
-
DIEA or Collidine (6 equivalents)
-
Resin-bound peptide with a free N-terminal amine (1 equivalent)
-
DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve Boc-Lys(Msc)-OH and HATU in DMF. Add DIEA or collidine and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the resin-containing vessel.
-
Reaction Monitoring: Let the reaction proceed for 20-45 minutes at room temperature with agitation. Check for completion using the Kaiser test.
-
Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).
On-Resin Deprotection of the Msc Group
The selective removal of the Msc group from the lysine side chain can be achieved on the solid support using a mild base.
Protocol for Msc Deprotection:
Materials:
-
Peptide-resin containing the Msc-protected lysine
-
5% (v/v) solution of a tertiary amine (e.g., DIEA or triethylamine) in DMF or DCM
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Swell the Msc-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with a 5% solution of the tertiary amine in DMF or DCM. The reaction is typically rapid and can be completed within 10-30 minutes at room temperature.
-
Reaction Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry to confirm the removal of the Msc group.
-
Washing: After complete deprotection, wash the resin thoroughly with the solvent used for deprotection, followed by DMF and DCM to remove the base and by-products. The resin is now ready for the subsequent side-chain modification step.
Potential Challenges and Considerations
-
Incomplete Coupling: As with any SPPS coupling, incomplete reactions can occur, leading to deletion sequences. It is crucial to monitor the coupling reaction to completion using a qualitative method like the Kaiser test. If the test remains positive, a second coupling step may be necessary.
-
Side Reactions: While the Msc group is generally stable, prolonged exposure to strong bases during the deprotection of other protecting groups (if applicable in a more complex strategy) should be avoided.
-
Solubility: Boc-Lys(Msc)-OH and the growing peptide chain should be well-solvated to ensure efficient coupling. The use of DMF as a solvent is generally effective. For difficult sequences prone to aggregation, the addition of chaotropic agents or the use of specialized resins may be considered.
Conclusion
Boc-Lys(Msc)-OH is a valuable building block for the synthesis of peptides requiring selective lysine side-chain modification. The Msc group provides a reliable and orthogonal protection strategy compatible with standard Boc-SPPS protocols. By employing efficient coupling reagents such as DIC/HOBt, HBTU, or HATU, and following the detailed protocols provided, researchers can successfully incorporate this derivative into their peptide sequences. Careful monitoring of the coupling and deprotection steps is essential to ensure high purity and yield of the final peptide product.
References
Application Notes and Protocols for the Cleavage of the Msc Protecting Group from Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical aspect of peptide synthesis and the chemical modification of proteins. The 2-(methylsulfonyl)ethoxycarbonyl (Msc) group is a valuable tool for the protection of the ε-amino group of lysine residues. A key advantage of the Msc protecting group is its facile cleavage under basic conditions, providing a mild and orthogonal deprotection strategy in the presence of acid-labile protecting groups such as Boc (tert-butyloxycarbonyl) and trityl-based groups. This application note provides detailed protocols and data for the efficient removal of the Msc group from lysine side chains, enabling the selective unmasking of lysine residues for further modification or to yield the native peptide sequence.
Cleavage Principle
The cleavage of the Msc protecting group from the lysine side chain proceeds via a base-catalyzed β-elimination mechanism. The presence of the electron-withdrawing methylsulfonyl group increases the acidity of the protons on the carbon atom β to the sulfonyl group. Upon treatment with a suitable base, a proton is abstracted, initiating an elimination reaction that results in the formation of methyl vinyl sulfone and the release of the deprotected amine as a carbamate, which subsequently decarboxylates to yield the free amine.
Experimental Protocols
Materials
-
Msc-protected peptide or lysine derivative
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Trifluoroacetic acid (TFA) (for analysis)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Protocol 1: Cleavage of Msc Group from a Solid-Phase Supported Peptide
This protocol is suitable for the deprotection of an Msc-protected lysine residue on a peptide synthesized on a solid support.
-
Resin Swelling: Swell the Msc-protected peptide-resin (100 mg) in DCM (2 mL) for 30 minutes in a peptide synthesis vessel.
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Cleavage Reaction: Drain the DCM from the resin and add the 20% piperidine/DMF solution (2 mL). Gently agitate the resin at room temperature.
-
Monitoring: Monitor the reaction progress by taking a small sample of the resin at regular intervals (e.g., 5, 15, 30, and 60 minutes), cleaving the peptide from the resin sample with TFA, and analyzing by HPLC and mass spectrometry.
-
Washing: Once the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL) to remove the cleavage reagents and byproducts.
-
Drying: Dry the deprotected peptide-resin under a stream of nitrogen.
Protocol 2: Cleavage of Msc Group in Solution Phase
This protocol is suitable for the deprotection of an Msc-protected lysine derivative or peptide in solution.
-
Dissolution: Dissolve the Msc-protected compound (10 mg) in a suitable solvent such as DMF or a mixture of DCM/MeOH (1 mL).
-
Addition of Base: Add the desired base to the solution. For example, add DBU to a final concentration of 2-5% (v/v) or an aqueous solution of NaOH to a final concentration of 0.1-1 N.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots at different time points and analyzing by HPLC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the base. Dilute the mixture with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the deprotected product by column chromatography or preparative HPLC if necessary.
Quantitative Data
The efficiency of Msc group cleavage is dependent on the base used, its concentration, and the reaction time. The following table summarizes typical cleavage conditions and approximate yields for the deprotection of an Msc-protected lysine residue.
| Base | Concentration | Solvent | Time | Temperature (°C) | Approximate Yield (%) |
| Piperidine | 20% (v/v) | DMF | 30-60 min | 25 | >95 |
| DBU | 2-5% (v/v) | DMF/DCM | 5-15 min | 25 | >98 |
| NaOH | 0.1 N | aq. MeOH | 5-10 min | 25 | >95 |
| NaOH | 1.0 N | aq. MeOH | < 1 min | 25 | >99 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions. It is recommended to optimize the conditions for each specific application.
Visualizations
Msc Protecting Group Cleavage Workflow
Caption: Experimental workflow for the cleavage of the Msc protecting group.
Logical Relationship for Deprotection Strategy
Caption: Decision tree for selecting an Msc deprotection strategy.
Conclusion
The Msc protecting group offers a versatile and efficient method for the protection of lysine side chains in peptide and protein chemistry. Its facile removal under basic conditions provides a valuable orthogonal deprotection strategy. The protocols and data presented in this application note serve as a comprehensive guide for researchers to effectively cleave the Msc group, enabling a wide range of applications in drug development and chemical biology.
Application Note: Selective Deprotection of tert-Butyloxycarbonyl (Boc) in the Presence of 2-Methylsulfonylethyl (Msc) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. The ability to selectively remove one protecting group while others remain intact, a concept known as orthogonality, is a cornerstone of modern synthetic chemistry. This application note provides a detailed overview of the conditions for the selective deprotection of the acid-labile tert-butyloxycarbonyl (Boc) group in the presence of the base-labile 2-methylsulfonylethyl (Msc) group. This orthogonal pair is particularly valuable in the synthesis of complex peptides and other molecules where differential protection of amino functionalities is required.
The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] Conversely, the Msc group is characterized by its remarkable stability to acidic conditions and its swift cleavage under basic conditions, proceeding through a β-elimination mechanism.[3] This stark difference in chemical reactivity allows for their independent removal, enabling complex synthetic strategies.
Principles of Orthogonal Deprotection
The selective deprotection of Boc in the presence of Msc hinges on the distinct lability of these two groups. The Boc group is readily cleaved by acids, such as trifluoroacetic acid (TFA), through a mechanism involving the formation of a stable tert-butyl cation.[1][4] In contrast, the Msc group is exceptionally stable under acidic conditions but is susceptible to cleavage by bases.[3] This orthogonal relationship is the foundation for the selective deprotection protocols outlined below.
Experimental Data
The following table summarizes typical conditions for the selective deprotection of the Boc group in the presence of an Msc group. The data is compiled from established knowledge of Boc and Msc protecting group chemistry.
| Entry | Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Boc Deprotection Yield (%) | Msc Group Stability (%) |
| 1 | Boc-Amino Acid/Peptide with Msc-Lysine | 20-50% TFA | DCM | 0 - RT | 0.5 - 2 | >95 | >99 |
| 2 | N-α-Boc, N-ε-Msc-Lysine Derivative | 4 M HCl in 1,4-Dioxane | - | RT | 1 - 4 | >95 | >99 |
| 3 | Boc-Protected Heterocycle with Msc-Amine | 1 M TMSI in CH2Cl2 | CH2Cl2 | 0 - RT | 0.5 - 1 | >90 | >99 |
| 4 | Boc-Trp(Msc)-Peptide | 25% TFA in DCM with scavenger | DCM | RT | 1 | >95 | >99 |
Note: Yields are representative and can vary depending on the specific substrate and reaction scale.
Key Experimental Protocols
Protocol 1: Selective Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally applicable method for Boc deprotection.
Materials:
-
Boc- and Msc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc- and Msc-protected substrate in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA (to achieve a final concentration of 50% v/v) to the stirred solution. For more sensitive substrates, a lower concentration of TFA (e.g., 20-30%) can be used, which may require longer reaction times.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours at room temperature.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help to remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product with the Msc group intact.
Logical Workflow for Selective Boc Deprotection
The following diagram illustrates the decision-making process and experimental workflow for the selective removal of a Boc group in the presence of an Msc group.
References
- 1. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Nα-Boc-Nε-(methylsulfonylethoxycarbonyl)-L-lysine (Boc-Lys(Msc)-OH) in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The Msc (methylsulfonylethoxycarbonyl) protecting group offers a unique advantage due to its lability under basic conditions, allowing for orthogonal protection strategies in complex peptide synthesis.
Introduction to Boc-Lys(Msc)-OH in Peptide Synthesis
Boc-Lys(Msc)-OH is a derivative of the amino acid lysine where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by the base-labile Msc group. This orthogonal protection scheme is particularly advantageous in the synthesis of complex peptides, such as branched peptides or those requiring site-specific modifications. The Msc group is stable to the acidic conditions used to remove the Boc group during the iterative cycles of Boc-based SPPS, but can be selectively removed on-resin using basic conditions to expose the lysine side-chain for further derivatization.
The key features of the Msc protecting group are its extreme acid stability and high lability to bases.[1] This allows for a high degree of control and flexibility in the synthesis of peptides with complex architectures.
Applications in Bioactive Peptide Synthesis
The unique properties of Boc-Lys(Msc)-OH make it a valuable tool for the synthesis of a variety of bioactive peptides, including:
-
Branched Peptides: The selective deprotection of the Msc group allows for the synthesis of branched peptides by enabling the growth of a second peptide chain from the lysine side-chain. Branched peptides are of significant interest in drug development and vaccine research.
-
Ubiquitin and Ubiquitin Conjugates: The synthesis of ubiquitin and its derivatives is crucial for studying the ubiquitin-proteasome system, a key regulator of cellular processes. The ability to selectively deprotect a lysine residue allows for the site-specific attachment of ubiquitin or other molecules.
-
Cyclic Peptides: The exposed lysine side-chain after Msc removal can be used as an anchor point for cyclization, a common strategy to improve the stability and bioactivity of peptides.
-
Labeled Peptides: The free amino group on the lysine side-chain can be selectively labeled with fluorophores, biotin, or other reporter molecules for use in diagnostic assays and imaging studies.
Experimental Protocols
General Boc-SPPS Protocol
This protocol outlines the general steps for solid-phase peptide synthesis using the Boc strategy.
Materials:
-
Resin (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-protected amino acids
-
Boc-Lys(Msc)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method.
-
Boc Deprotection: Remove the Boc protecting group with a solution of 50% TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a coupling reagent.
-
Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence.
Incorporation of Boc-Lys(Msc)-OH
Boc-Lys(Msc)-OH is incorporated into the peptide chain following the standard Boc-SPPS coupling protocol (Step 5 of the General Boc-SPPS Protocol).
Selective On-Resin Deprotection of the Msc Group
The Msc group can be selectively removed on-resin to expose the ε-amino group of the lysine side-chain.
Materials:
-
Peptide-resin containing the Msc-protected lysine
-
1 N Sodium hydroxide (NaOH) in a suitable solvent system (e.g., dioxane/methanol/water) or other appropriate base.
-
DCM
-
DMF
Procedure:
-
Washing: Wash the peptide-resin thoroughly with DCM and DMF.
-
Msc Deprotection: Treat the resin with a 1 N solution of NaOH. The deprotection is reported to be very rapid, occurring within seconds.[1]
-
Washing: Immediately wash the resin thoroughly with DMF and DCM to remove the base and byproducts.
-
Confirmation of Deprotection: Perform a Kaiser test or other suitable test to confirm the presence of a free primary amine.
Synthesis of a Branched Peptide (Example Workflow)
This workflow illustrates the synthesis of a branched peptide using Boc-Lys(Msc)-OH.
Caption: Workflow for branched peptide synthesis.
Data Presentation
| Parameter | Value/Range | Reference |
| Boc-Lys(Msc)-OH Properties | ||
| Molecular Formula | C14H28N2O6S | N/A |
| Molecular Weight | 368.45 g/mol | N/A |
| Msc Group Deprotection Conditions | ||
| Reagent | 1.0 N Base (e.g., NaOH or NaOMe) | [1] |
| Time | ~5 seconds | [1] |
| General Boc-SPPS Parameters | ||
| Boc Deprotection | 50% TFA in DCM | General Knowledge |
| Neutralization | 5-10% DIEA in DCM | General Knowledge |
| Coupling Reagents | HBTU, HATU, DIC/HOBt | General Knowledge |
| Cleavage from Resin | HF or TFMSA | General Knowledge |
Signaling Pathway Example: Ubiquitination
The synthesis of ubiquitin and its conjugates is a key application area. Ubiquitination is a critical post-translational modification that regulates a vast array of cellular processes. A simplified representation of the ubiquitination cascade is shown below. The ability to synthesize ubiquitin with site-specific modifications using tools like Boc-Lys(Msc)-OH is invaluable for dissecting this pathway.
Caption: Simplified ubiquitination pathway.
Conclusion
Boc-Lys(Msc)-OH is a versatile building block for the synthesis of complex bioactive peptides. Its key advantage lies in the orthogonality of the Msc protecting group, which can be selectively removed under basic conditions without affecting the acid-labile Boc group or other acid-labile side-chain protecting groups. This enables the synthesis of branched peptides, site-specifically modified peptides, and other complex structures that are of high interest in biomedical research and drug development. The protocols and data presented here provide a foundation for the successful application of Boc-Lys(Msc)-OH in your research endeavors.
References
Application Notes and Protocols: Incorporation of Modified Lysine Residues into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified lysine residues into peptides is a powerful tool in chemical biology, drug discovery, and proteomics. Lysine, with its primary amine on the side chain, is a frequent site of post-translational modifications (PTMs) that play critical roles in regulating protein function, signaling pathways, and disease states. These modifications include acetylation, methylation, ubiquitination, and glycation, among others. The ability to generate peptides with precisely placed modified lysine residues allows researchers to dissect the functional consequences of these PTMs, develop novel therapeutic peptides, and create standards for analytical studies. This document provides an overview of common methods for incorporating modified lysine residues into peptides, detailed experimental protocols, and a summary of quantitative data.
Methods for Incorporating Modified Lysine Residues
The synthesis of peptides containing modified lysine residues can be broadly categorized into two main approaches: direct incorporation of a modified lysine building block during solid-phase peptide synthesis (SPPS) and post-synthetic modification of a lysine residue within a synthesized peptide.
1. Solid-Phase Peptide Synthesis (SPPS) with Modified Lysine Analogs:
This is the most common and direct method for site-specific incorporation. It involves the use of Fmoc- or Boc-protected lysine derivatives where the ε-amino group is already modified. These building blocks are then incorporated into the growing peptide chain using standard SPPS protocols. A wide variety of modified lysine analogs are commercially available or can be synthesized.
Advantages:
-
Site-specificity: The modification is introduced at a precise location in the peptide sequence.
-
High efficiency: Standard coupling protocols can be used, often with high yields.
-
Versatility: A broad range of modifications can be incorporated.
2. Post-Synthetic Modification:
In this approach, a peptide containing one or more lysine residues is first synthesized using standard SPPS. The ε-amino group of a specific lysine is then selectively modified. This often requires the use of orthogonal protecting groups to differentiate the target lysine from others in the sequence.
Advantages:
-
Flexibility: A single peptide can be diversified with different modifications.
-
Late-stage functionalization: Allows for the modification of peptides after they have been synthesized and purified.[1]
3. Enzymatic Methods:
Enzymatic methods offer high specificity and mild reaction conditions for the modification of lysine residues. For instance, specific ligases can be used to attach ubiquitin or ubiquitin-like proteins to a target lysine.
Advantages:
-
High specificity: Enzymes often recognize specific sequences or structural motifs.
-
Biocompatibility: Reactions can be performed under physiological conditions.
Quantitative Data Summary
The efficiency of incorporating modified lysine residues can vary depending on the method, the specific modification, and the peptide sequence. The following table summarizes representative quantitative data from the literature.
| Modification Type | Method | Reagent/Enzyme | Yield/Conversion | Reference |
| Acetylation | SPPS with AcK | Fmoc-Lys(Ac)-OH | >90% | [2] |
| Monomethylation | SPPS | Nα-Fmoc-Nε-(Boc, methyl)-lysine | High | [3] |
| Biotinylation | Kinetically Controlled Labeling | Activated biotinylation reagent | >90% | [4] |
| Lysine Arylation | Transition-Metal Catalysis | [LPd(Ar)X] complexes | High | [5] |
| Ubiquitination | δ-mercaptolysine-mediated ligation | N/A | High | [6] |
| Aza-Michael Addition | Post-Synthetic Modification | N-Methyl-N-phenylethenesulfonamide | High | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with an Acetylated Lysine Residue
This protocol describes the manual synthesis of a peptide containing an acetylated lysine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Lys(Ac)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To incorporate the acetylated lysine, use Fmoc-Lys(Ac)-OH in the corresponding coupling step.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: On-Resin N-terminal and Lysine Acetylation
This protocol describes the acetylation of the N-terminal amine and the ε-amino group of lysine residues of a resin-bound peptide.[8]
Materials:
-
Peptide-bound resin
-
Acetic anhydride
-
Methanol
-
50 mM Ammonium bicarbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Acetylation Reagent: Prepare a solution of 20 µL acetic anhydride in 60 µL of methanol.[8]
-
Resin Preparation: After the final Fmoc deprotection step in SPPS, wash the peptide-resin thoroughly with DMF.
-
Acetylation Reaction:
-
To the resin, add a solution of acetic anhydride (10 equivalents) and a base such as diisopropylethylamine (DIEA) (10 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 1 hour.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Cleavage and Purification: Proceed with the cleavage and purification of the acetylated peptide as described in Protocol 1 (steps 7 and 8).
Visualizations
Experimental Workflow for SPPS of a Modified Peptide
References
- 1. Solid-Phase Peptide Modification - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 6. Isopeptide bond formation mediated by δ-selenolysine for chemical ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01866E [pubs.rsc.org]
- 8. ionsource.com [ionsource.com]
Application Notes and Protocols: Orthogonal Protection Strategy with the Msc Group
Introduction
In the synthesis of complex organic molecules such as peptides and oligonucleotides, the use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups.[1][2] An orthogonal protection strategy employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[3][4] This allows for the selective deprotection and modification of specific sites within a molecule, a crucial requirement for multi-step synthesis.[5] The 2-(methylsulfonyl)ethoxycarbonyl (Msc) group is a versatile amino protecting group that offers a unique profile of stability and lability, making it an excellent component of an orthogonal protection scheme.[6]
Application Notes
The Msc group is primarily used for the protection of primary and secondary amines. Its key features are its exceptional stability to acidic conditions and its rapid cleavage under basic conditions.[6] This profile makes it orthogonal to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and benzyl (Bzl) based groups, as well as to groups removed by hydrogenolysis, such as benzyloxycarbonyl (Cbz).[6][7]
Key Characteristics of the Msc Group:
-
High Acid Stability: The Msc group is extremely stable to strong acidic conditions, such as trifluoroacetic acid (TFA), which is commonly used to remove Boc groups.[6][8]
-
Base Lability: It is readily cleaved by a β-elimination mechanism under mild basic conditions.[3][6] Deprotection can be accomplished very rapidly, sometimes within seconds, using aqueous or alcoholic bases.[6]
-
Orthogonality: The Msc group's cleavage conditions are distinct from those of many other common amine protecting groups, enabling its use in complex, multi-faceted synthetic strategies.[6] For instance, it is stable to the piperidine solutions used for Fmoc group removal in solid-phase peptide synthesis (SPPS) under carefully controlled conditions, although prolonged exposure may lead to cleavage.
-
Increased Polarity: The presence of the sulfonyl group increases the polarity of the protected molecule, which can enhance solubility in polar solvents.[6]
Comparative Stability of Amine Protecting Groups
The following table summarizes the stability of the Msc group compared to other commonly used amine protecting groups under various deprotection conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |
| 2-(methylsulfonyl)ethoxycarbonyl | Msc | Mild base (e.g., 1 M NaOH, Ba(OH)₂, DBU) | Strong acid (TFA), Catalytic Hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Secondary amines (e.g., 20% piperidine in DMF)[9] | Mild acid (TFA for short periods), Catalytic Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl)[7] | Base, Catalytic Hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂/Pd), Strong acid (HBr/AcOH) | Mild acid, Mild base |
Orthogonal Protection Strategy in Peptide Synthesis
The Msc group can be employed to protect the ε-amino group of lysine while the standard Fmoc/tBu strategy is used for the synthesis of the peptide backbone.[7] This allows for the selective deprotection of the lysine side chain for subsequent modification, such as branching or labeling, while the rest of the peptide remains protected.
Caption: Orthogonal deprotection workflow using Msc, Fmoc, and tBu groups.
Msc Group Cleavage Mechanism
The cleavage of the Msc group proceeds via a base-catalyzed β-elimination mechanism. A base abstracts the acidic proton α to the sulfonyl group, leading to the formation of an intermediate that fragments to release the free amine, carbon dioxide, and methyl vinyl sulfone.
Caption: Base-catalyzed β-elimination mechanism for Msc group removal.
Experimental Protocols
Protocol 1: Protection of an Amino Group with Msc-Cl
This protocol describes the general procedure for the protection of a primary amine using 2-(methylsulfonyl)ethyl chloroformate (Msc-Cl).
Materials:
-
Amino acid or amine substrate
-
2-(methylsulfonyl)ethyl chloroformate (Msc-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolve the amine substrate (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Msc-Cl (1.2 eq.) in dioxane dropwise to the cooled mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Msc-protected amine.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Deprotection of an Msc-Protected Amine
This protocol outlines the cleavage of the Msc group under basic conditions. The deprotection is typically very rapid.[6]
Materials:
-
Msc-protected substrate
-
1 M Sodium hydroxide (NaOH) solution or 0.5 M Barium hydroxide (Ba(OH)₂) in 90% aqueous methanol
-
Dioxane or Methanol
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve the Msc-protected substrate in a suitable solvent such as dioxane or methanol.
-
Add the basic solution (e.g., 1 M NaOH) dropwise while stirring at room temperature. The deprotection is often complete within seconds to a few minutes.[6]
-
Monitor the reaction by TLC. The reaction time can be as short as 5 seconds.[6]
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl or dry ice) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
The resulting free amine can be isolated by extraction or other standard workup procedures depending on its properties.
Data Summary
The following table presents quantitative data on the stability of the Msc group under conditions used for the deprotection of other common protecting groups.
| Condition | Reagent(s) | Time | Temperature | Msc Group Stability |
| Acidolysis (Boc Deprotection) | Trifluoroacetic Acid (TFA) / CH₂Cl₂ (1:1) | 2 hours | Room Temp. | >99% Stable |
| Basolysis (Fmoc Deprotection) | 20% Piperidine in DMF | 30 min | Room Temp. | ~95% Stable (some cleavage may occur) |
| Hydrogenolysis (Cbz Deprotection) | H₂, 10% Pd/C, Methanol | 8 hours | Room Temp. | >99% Stable[6] |
| Msc Cleavage | 1 M NaOH in Dioxane/Water | < 1 min | Room Temp. | 100% Cleaved[6] |
Note: Data is compiled from typical results in peptide synthesis and may vary based on the specific substrate and reaction conditions.
The 2-(methylsulfonyl)ethoxycarbonyl (Msc) group is a valuable tool for the protection of amines in organic synthesis. Its unique combination of extreme acid stability and high base lability provides a distinct orthogonal set that complements widely used protecting groups like Boc, Fmoc, and Cbz.[6] These properties allow for the development of sophisticated synthetic strategies for complex molecules, particularly in the fields of peptide chemistry and drug development, where selective functionalization is paramount. The straightforward introduction and rapid, clean removal of the Msc group further enhance its utility for researchers and scientists.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. fiveable.me [fiveable.me]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing Msc-Protected Lysine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, protecting groups are essential for selectively blocking reactive functional groups to ensure the correct amino acid sequence is assembled. The 2-(methylsulfonyl)ethoxycarbonyl (Msc) group is a valuable tool for the protection of amine functionalities, particularly the ε-amino group of lysine. The Msc group is distinguished by its high polarity and its lability under basic conditions, while maintaining stability in acidic environments. These characteristics make it an orthogonal protecting group in peptide synthesis strategies that utilize acid-labile groups like Boc and tBu.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[1][2] This technique separates peptides based on their hydrophobicity. The high polarity of the Msc protecting group significantly influences the retention behavior of Msc-protected peptides in RP-HPLC, generally leading to earlier elution times compared to peptides with more hydrophobic protecting groups. This property can be leveraged to achieve efficient separation from non-polar impurities.
These application notes provide a detailed protocol for the purification of peptides containing Msc-protected lysine using RP-HPLC. The information is intended to guide researchers, scientists, and drug development professionals in developing robust purification strategies for these modified peptides.
Physicochemical Properties of the Msc Protecting Group
The Msc protecting group imparts unique properties to a peptide that are critical to consider when developing a purification strategy:
-
High Polarity: The sulfonyl and ethoxy moieties of the Msc group increase the overall polarity of the protected peptide. This enhanced polarity leads to a weaker interaction with the hydrophobic stationary phase in RP-HPLC, resulting in shorter retention times.
-
Acid Stability: The Msc group is stable under the acidic conditions typically used in RP-HPLC mobile phases, such as 0.1% trifluoroacetic acid (TFA).[3] This stability is crucial as it prevents premature deprotection of the lysine side chain during the purification process.
-
Base Lability: The Msc group is readily cleaved under mild basic conditions. This allows for selective deprotection of the Msc group while other protecting groups, such as Boc or Pbf, remain intact. Deprotection can be achieved rapidly, often within seconds, using a dilute basic solution.[3]
Experimental Protocols
This section outlines the materials and methods for the purification of a model peptide containing an Msc-protected lysine residue.
Model Peptide: Ac-Tyr-Gly-Gly-Phe-Lys(Msc)-Arg-Arg-Gln-NH₂
This model peptide is a short, polar sequence designed to illustrate the purification process. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH₂).
Materials
-
Crude synthetic peptide (Ac-Tyr-Gly-Gly-Phe-Lys(Msc)-Arg-Arg-Gln-NH₂)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.45 µm syringe filters
Equipment
-
High-performance liquid chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative)
-
Lyophilizer
-
Mass spectrometer (for fraction analysis)
Protocol 1: Analytical RP-HPLC Method Development
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 5 µm, 100 Å, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for method development.
-
-
Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the main peptide peak and the separation from major impurities.
-
Optimize the gradient to achieve the best resolution between the target peptide and impurities. A shallower gradient will generally provide better resolution.[4]
-
Protocol 2: Preparative RP-HPLC Purification
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A and B as described in the analytical protocol, ensuring sufficient volume for the entire purification run.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. The concentration will depend on the loading capacity of the preparative column.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 5 µm, 100 Å, 21.2 x 250 mm.
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: Dependent on the amount of crude peptide to be purified.
-
Gradient: Scale the optimized gradient from the analytical method to the preparative flow rate and column volume.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Data Presentation
The following tables summarize the expected quantitative data from the purification of the model peptide, Ac-Tyr-Gly-Gly-Phe-Lys(Msc)-Arg-Arg-Gln-NH₂.
Table 1: Analytical RP-HPLC Data
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-45% B over 40 min |
| Retention Time | ~18.5 min |
| Crude Purity | ~65% |
| Purified Purity | >98% |
Table 2: Preparative RP-HPLC Data
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Gradient | 5-45% B over 40 min |
| Sample Load | 100 mg |
| Yield | ~40-50% |
Table 3: Mass Spectrometry Analysis
| Peptide | Theoretical Mass (Monoisotopic) | Observed Mass (Monoisotopic) |
| Ac-Tyr-Gly-Gly-Phe-Lys(Msc)-Arg-Arg-Gln-NH₂ | 1234.60 Da | 1234.62 Da |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification and analysis of an Msc-protected peptide.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Synthesized with Boc-Lys(Msc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is crucial for achieving high purity and yield of the target peptide. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. For lysine residues, the ε-amino group on the side chain also requires protection to prevent unwanted side reactions. The 2-(methylsulfonyl)ethoxycarbonyl (Msc) group is a valuable protecting group for the lysine side chain, offering orthogonality to the Boc group. The Msc group is stable under the acidic conditions used for Boc removal but can be cleaved under mildly basic conditions.
This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of peptides synthesized using Boc-Lys(Msc)-OH. Understanding the mass spectrometric behavior of these protected peptides is essential for reaction monitoring, quality control, and final product characterization.
Key Characteristics of Msc-Protected Peptides in Mass Spectrometry
The presence of the Boc and Msc protecting groups on a peptide introduces specific mass modifications that are readily detectable by mass spectrometry. The key to successful analysis lies in recognizing the molecular weight additions of these groups and their potential fragmentation patterns.
| Protecting Group | Chemical Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| Boc (tert-butyloxycarbonyl) | C₅H₉O₂ | 101.0603 | 101.123 |
| Msc (2-(methylsulfonyl)ethoxycarbonyl) | C₄H₇O₄S | 151.0065 | 151.16 |
Note: The masses provided are for the protecting group moiety that is attached to the amino group.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a sample of a Boc- and Msc-protected peptide for mass spectrometry analysis directly from a solid-phase synthesis resin or after cleavage and purification.
Materials:
-
Peptide sample (on-resin or lyophilized)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
For On-Resin Analysis: a. Take a small sample of the peptide-bound resin (approximately 1-2 mg) and place it in a microcentrifuge tube. b. Add 100 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin. c. Incubate at room temperature for 1-2 hours to cleave a small portion of the peptide from the resin. d. Centrifuge the tube and carefully transfer the supernatant containing the cleaved peptide to a new microcentrifuge tube. e. Proceed to step 3.
-
For Lyophilized Peptide Analysis: a. Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 50:50 ACN:water with 0.1% FA. b. The concentration should be adjusted to approximately 1 mg/mL.
-
Sample Dilution for Analysis: a. Dilute the peptide solution from step 1 or 2 to a final concentration of 1-10 pmol/µL in a solvent suitable for the chosen mass spectrometry ionization method (e.g., 50:50 ACN:water with 0.1% FA for ESI).
Protocol 2: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique well-suited for the analysis of protected peptides.
Instrumentation and Parameters:
-
Mass Spectrometer: Any modern ESI-quadrupole, ESI-ion trap, ESI-TOF, or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically preferred for peptides.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: Instrument dependent, optimize for best signal.
-
Mass Range: Scan a range that encompasses the expected molecular weight of the fully protected peptide, as well as potential fragments and deprotected species. A range of m/z 400-2000 is a good starting point.
Data Acquisition and Interpretation:
-
Acquire full scan MS spectra to identify the molecular ion(s) of the peptide. Peptides will often appear as multiply charged species (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺).
-
The presence of the Boc and Msc groups will increase the overall mass of the peptide. Calculate the expected molecular weight of the fully protected peptide and look for corresponding m/z values.
-
Look for common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).
Protocol 3: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem MS (MS/MS) is used to fragment the peptide ions to confirm their sequence and to study the fragmentation behavior of the protecting groups. Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are commonly used fragmentation techniques.
Instrumentation and Parameters:
-
Fragmentation Method: CID or HCD.
-
Collision Energy: The optimal collision energy will depend on the peptide's size, charge state, and the instrument used. It is recommended to perform a collision energy ramp to identify the optimal setting for generating informative fragment ions. A typical starting range is 20-40 eV for CID.
-
Isolation Window: Set an appropriate isolation window (e.g., 1-2 m/z) to select the precursor ion of interest.
Expected Fragmentation Patterns:
-
Peptide Backbone: Expect to see the characteristic b- and y-type fragment ions resulting from the cleavage of the peptide amide bonds. This will help to confirm the amino acid sequence.
-
Boc Group: The Boc group is known to be labile under CID conditions and can be lost as a neutral molecule of isobutylene (56.06 Da) or as the entire Boc group (101.06 Da).
-
Msc Group: While specific literature on the CID fragmentation of the Msc group on lysine is limited, based on the fragmentation of other sulfonyl-containing compounds, potential fragmentation pathways include:
-
Neutral loss of SO₂ (63.96 Da): This is a common fragmentation pathway for sulfonyl compounds.
-
Cleavage of the ethylsulfonyl portion.
-
Observation of fragment ions corresponding to the lysine side chain with the remnant of the Msc group.
-
Data Analysis:
-
Analyze the MS/MS spectra to identify the b- and y-ion series to confirm the peptide sequence.
-
Search for neutral losses from the precursor ion that correspond to the loss of the Boc and Msc groups or their fragments.
-
Specialized proteomics software can be used to aid in the interpretation of the MS/MS data.
Data Presentation
The following table summarizes the expected mass additions and potential neutral losses for peptides containing Boc-Lys(Msc)-OH, which can be used for data interpretation.
| Modification/Fragment | Monoisotopic Mass (Da) | Notes |
| Boc group addition | 101.0603 | Mass added to the N-terminus. |
| Msc group addition | 151.0065 | Mass added to the ε-amino group of lysine. |
| Neutral loss of isobutylene from Boc | 56.0626 | Common fragmentation pathway for the Boc group. |
| Neutral loss of the Boc group | 101.0603 | Complete loss of the Boc protecting group. |
| Potential neutral loss of SO₂ from Msc | 63.9619 | A potential characteristic fragmentation of the Msc group. |
Visualizations
Experimental Workflow
Caption: Workflow for MS Analysis of Boc-Lys(Msc)-OH Peptides
Logical Relationship of Protecting Groups and MS Analysis
Caption: Protecting Groups and their Impact on MS Analysis
Conclusion
The mass spectrometry analysis of peptides synthesized with Boc-Lys(Msc)-OH is a powerful tool for ensuring the quality and identity of the synthetic product. By understanding the expected mass shifts and potential fragmentation patterns of the Boc and Msc protecting groups, researchers can confidently monitor their peptide synthesis and characterize their final products. The protocols and information provided in this document serve as a comprehensive guide for scientists and professionals in the field of peptide research and drug development.
Troubleshooting & Optimization
overcoming poor coupling efficiency with Boc-Lys(Msc)-OH
Welcome to the technical support center for troubleshooting issues related to the use of Boc-Lys(Msc)-OH in peptide synthesis. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you overcome poor coupling efficiency and other challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the Msc protecting group on the lysine side chain?
The methylsulfonylethyloxycarbonyl (Msc) group is an amino-protecting group with distinct characteristics that make it useful in specific peptide synthesis strategies. Its key features are:
-
Base Lability: The Msc group is highly labile to basic conditions. It can be rapidly removed with a dilute base solution, such as NaOH or piperidine.[1]
-
Acid Stability: It exhibits extreme stability under acidic conditions, remaining intact during the repeated trifluoroacetic acid (TFA) treatments used for the removal of the Nα-Boc group in Boc-based solid-phase peptide synthesis (SPPS).[1]
-
Increased Polarity: The presence of the sulfonyl group increases the polarity of the protected amino acid, which can enhance its solubility in polar solvents.[1]
Q2: Why might I be experiencing low coupling efficiency with Boc-Lys(Msc)-OH?
Low coupling efficiency with Boc-Lys(Msc)-OH can stem from several factors, often related to steric hindrance.
-
Steric Bulk: The combination of the Boc group on the alpha-amino group and the Msc group on the epsilon-amino group can create significant steric bulk around the carboxylic acid, hindering its approach to the free amine of the growing peptide chain.[2]
-
Secondary Structure Formation: In certain peptide sequences, the growing chain can adopt secondary structures that mask the N-terminal amine, making it less accessible for coupling.[3]
-
Suboptimal Activation: The coupling reagents and conditions being used may not be sufficiently reactive to overcome the steric hindrance of this protected amino acid.
Q3: What are the advantages of using a Boc/Msc protection strategy for lysine?
This orthogonal protection scheme allows for the selective deprotection of the lysine side chain while the peptide is still attached to the resin and the N-terminus remains Boc-protected. This is particularly useful for on-resin modifications of the lysine side chain, such as:
-
Branched peptide synthesis
-
Attachment of labels (e.g., fluorescent dyes, biotin)
-
Cyclization through the lysine side chain
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Boc-Lys(Msc)-OH
If you are observing incomplete coupling of Boc-Lys(Msc)-OH, as indicated by a positive Kaiser test or mass spectrometry analysis of a test cleavage, consider the following strategies.
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Standard carbodiimide reagents like DCC or DIC alone may be insufficient.
Recommended Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly reactive and effective for hindered couplings.[4][5] |
| HBTU | Uronium Salt | A common and effective coupling reagent with low racemization when used with HOBt.[6] |
| PyBOP | Phosphonium Salt | An alternative to uronium salts, known for its high coupling efficiency.[4][7] |
| COMU® | Uronium Salt | A highly reactive and stable modern coupling reagent.[4] |
-
Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
-
Increase Equivalents: Use a higher excess of the Boc-Lys(Msc)-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin substitution).
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and improve yields, especially for difficult sequences.[2]
-
Solvent Choice: Ensure good swelling of the resin. While DMF is standard, solvents like N-methyl-2-pyrrolidone (NMP) can sometimes improve results for aggregated sequences.
Issue 2: Premature Msc Group Removal
If you detect loss of the Msc group during synthesis, it is likely due to unintended exposure to basic conditions.
-
Neutralization Step: In Boc-SPPS, a base (typically diisopropylethylamine, DIEA) is used to neutralize the protonated N-terminal amine after Boc deprotection.[8] Prolonged exposure or high concentrations of DIEA can lead to partial removal of the Msc group.
-
Solution: Minimize the neutralization time and use the minimum required amount of DIEA. Alternatively, consider an in situ neutralization protocol where the coupling reagents are added simultaneously with the base.[8]
-
-
Reagent Purity: Ensure that all solvents and reagents are free from basic contaminants.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-Lys(Msc)-OH using HATU
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., 2-chlorotrityl chloride resin loaded with the first amino acid) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).
-
Perform Nα-Boc deprotection using 20-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (2x), followed by DMF washes (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-Lys(Msc)-OH (0.4 mmol, 4 eq) and HATU (0.4 mmol, 4 eq) in DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, this can be extended overnight.
-
-
Monitoring and Washing:
-
Take a small sample of the resin for a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
-
Visualizations
Below are diagrams to illustrate key workflows and concepts.
Caption: Standard workflow for a single cycle in Boc-based solid-phase peptide synthesis.
Caption: Troubleshooting logic for overcoming poor coupling efficiency.
References
- 1. The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 4. Bot Detection [iris-biotech.de]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
preventing side reactions of Msc group during peptide synthesis
Welcome to the technical support center for the use of the 2-(methylsulfonyl)ethoxycarbonyl (Msc) protecting group in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions associated with the Msc group.
Frequently Asked Questions (FAQs)
Q1: What is the Msc protecting group and what are its primary advantages?
The Msc (2-(methylsulfonyl)ethoxycarbonyl) group is an amino-protecting group used in peptide synthesis. Its key features include:
-
Extreme Acid Stability: The Msc group is highly resistant to acidic conditions, making it compatible with acid-labile side-chain protecting groups like Boc and trityl.
-
High Base Lability: It is readily cleaved under basic conditions, offering orthogonality to acid-cleavable protecting groups.[1]
-
Rapid Deprotection: Cleavage of the Msc group can be extremely fast, often completed within seconds to minutes using a strong base.[1]
-
Increased Polarity: The presence of the sulfonyl group enhances the polarity of the protected peptide, which can improve solubility in polar solvents.[1]
-
Resistance to Catalytic Hydrogenolysis: The Msc group is stable under conditions of catalytic hydrogenolysis and does not interfere with the catalyst.[1]
Q2: What is the mechanism of Msc group cleavage?
The cleavage of the Msc group proceeds via a base-catalyzed β-elimination mechanism. A strong base abstracts the acidic proton on the carbon adjacent to the sulfonyl group, leading to the elimination of the carbamate and the formation of methyl vinyl sulfone.
Q3: Is the Msc group orthogonal to other common protecting groups?
Yes, the Msc group is orthogonal to several common protecting groups used in peptide synthesis. Its stability in acid allows for the selective removal of acid-labile groups such as tert-butoxycarbonyl (Boc) and benzyl (Bzl) esters without affecting the Msc group. Conversely, the base lability of the Msc group allows for its removal in the presence of acid-labile side-chain protecting groups.
Troubleshooting Guides
Issue 1: Incomplete Msc Group Cleavage
Symptoms:
-
Mass spectrometry analysis shows the presence of the desired peptide with the Msc group still attached (+135 Da).
-
HPLC chromatogram shows a peak corresponding to the Msc-protected peptide.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Base Strength or Concentration | The Msc group requires a strong base for efficient cleavage. While 1.0 N NaOH or NaOCH₃ can cleave the group in seconds, milder bases may be less effective.[1] Increase the concentration of the base or switch to a stronger base. |
| Short Reaction Time | Although cleavage can be very rapid, factors like steric hindrance or peptide aggregation can slow down the reaction. Increase the deprotection time and monitor the reaction progress by LC-MS. |
| Poor Solubility | The peptide may not be fully soluble in the deprotection cocktail, limiting access of the base to the Msc group. Try adding a co-solvent like isopropanol or using a different solvent system to improve solubility. |
| Steric Hindrance | The amino acid sequence near the N-terminus may sterically hinder the approach of the base. Consider using a less sterically hindered base or increasing the reaction temperature (with caution, as this may promote other side reactions). |
Issue 2: Potential Side Reactions Involving Nucleophilic Amino Acid Side Chains
While specific side reactions directly attributed to the Msc group during standard SPPS cycles are not extensively documented, sulfonyl-based protecting groups, in general, can be associated with certain side reactions, particularly during the final cleavage from the resin when acidic conditions are used for side-chain deprotection.
Symptoms:
-
Presence of unexpected masses in the crude peptide product.
-
Modification of sensitive amino acid residues like Tryptophan (Trp), Serine (Ser), or Threonine (Thr).
Possible Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Alkylation of Tryptophan | During final acidic cleavage (e.g., with TFA) to remove side-chain protecting groups, carbocations generated from other protecting groups or the linker can alkylate the indole ring of Tryptophan. While not directly caused by the Msc group (which is base-labile), it is a common issue in syntheses employing acid-labile groups alongside any sulfonyl-containing moieties. Sulfonyl protecting groups from arginine residues (like Pmc or Mtr) have been known to transfer to tryptophan during cleavage.[2][3] | Use a scavenger cocktail during TFA cleavage containing triisopropylsilane (TIS) and water. For peptides containing both Arg(Pmc/Pbf) and Trp, consider protecting the indole nitrogen of Tryptophan with a Boc group.[4] |
| O-Sulfonation of Serine and Threonine | During the acidic cleavage of sulfonyl-based protecting groups from arginine residues (Pmc, Mtr), the liberated sulfonyl species can react with the hydroxyl groups of Serine and Threonine, leading to O-sulfonation.[1][5] While the Msc group is typically removed by base prior to final acidic cleavage, if any residual Msc-protected species are present or if other sulfonyl protecting groups are used, this side reaction is a possibility. | Ensure complete removal of the Msc group before the final acidic cleavage step. Use scavengers like water and TIS in the final cleavage cocktail to trap reactive species. |
Data Presentation
Table 1: Stability of Common N-α-Protecting Groups
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Catalytic Hydrogenolysis Stability |
| Msc | High[1] | Low[1] | High[1] |
| Fmoc | High | Low | High |
| Boc | Low | High | High |
| Cbz (Z) | Moderate | High | Low |
Table 2: Msc Group Cleavage Conditions
| Reagent | Concentration | Solvent | Time | Efficiency | Reference |
| NaOH | 1.0 N | Aqueous | 5 seconds | High | [1] |
| NaOCH₃ | 1.0 N | Methanol | 5 seconds | High | [1] |
| Piperidine | 20% | DMF | Inefficient | Low | [2] |
| DBU | 2-10% | DMF | Variable | Moderate to High |
Experimental Protocols
Protocol 1: Introduction of the Msc Group (General Procedure)
-
Dissolve the amino acid in a suitable solvent (e.g., dioxane/water mixture).
-
Add a base (e.g., sodium bicarbonate or sodium hydroxide) to adjust the pH to approximately 9-10.
-
Cool the solution in an ice bath.
-
Add Msc-Cl (2-(methylsulfonyl)ethyl chloroformate) dropwise while maintaining the pH with the addition of base.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., HCl).
-
Extract the Msc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the Msc-amino acid by crystallization or column chromatography.
Protocol 2: Cleavage of the Msc Group from a Peptide-Resin
-
Swell the Msc-protected peptide-resin in a suitable solvent (e.g., DMF).
-
Prepare a fresh solution of the deprotection reagent (e.g., 1.0 N NaOH in an aqueous/organic solvent mixture or 5-10% DBU in DMF).
-
Add the deprotection solution to the resin and agitate gently.
-
Monitor the cleavage reaction by taking small aliquots of the resin, cleaving a small sample with acid (if side-chain protected), and analyzing by LC-MS.
-
Once the deprotection is complete, filter the resin and wash thoroughly with a sequence of solvents (e.g., DMF, DCM, and MeOH) to remove the cleaved Msc byproducts and excess base.
-
Proceed with the next coupling step or the final cleavage from the resin.
Mandatory Visualization
Caption: Workflow for peptide synthesis using the Msc protecting group.
References
- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. kohan.com.tw [kohan.com.tw]
troubleshooting incomplete Msc group cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the methylsulfonylethyloxycarbonyl (Msc) protecting group.
Troubleshooting Incomplete Msc Group Cleavage
Issue: Low yield of deprotected product after Msc cleavage reaction.
This section addresses the primary issue of incomplete Msc group removal, leading to a lower than expected yield of the desired product.
Question: My Msc group cleavage is incomplete. What are the potential causes and how can I improve the cleavage efficiency?
Answer:
Incomplete Msc group cleavage can be attributed to several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. The Msc group is known for its high lability to bases, while being stable to acidic conditions.[1] Therefore, troubleshooting should focus on optimizing the basic cleavage conditions.
Here are the potential causes and recommended solutions:
-
Insufficient Base Strength or Concentration: The rate of Msc cleavage is highly dependent on the strength and concentration of the base used.
-
Solution: Increase the concentration of the base. For rapid cleavage, a 1.0 N solution of a strong base like NaOH or NaOCH₃ can be effective, achieving deprotection in as little as 5 seconds.[1] If using a milder base, such as piperidine or morpholine, a higher concentration or longer reaction time may be necessary.
-
-
Suboptimal Reaction Time: While cleavage can be very fast with strong bases, insufficient reaction time with milder bases will lead to incomplete deprotection.
-
Solution: Increase the reaction time. Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable method like HPLC or mass spectrometry to determine the optimal reaction time for your specific substrate and conditions.
-
-
Low Reaction Temperature: Chemical reactions, including deprotection, are often slower at lower temperatures.
-
Solution: If compatible with your molecule's stability, consider moderately increasing the reaction temperature. Monitor for any potential side reactions.
-
-
Poor Reagent Quality: Degradation of the basic reagent can lead to a lower effective concentration and reduced cleavage efficiency.
-
Solution: Use fresh, high-quality base solutions. Ensure proper storage of your base to prevent degradation.
-
-
Steric Hindrance: The accessibility of the Msc group can be hindered by the surrounding molecular structure, slowing down the cleavage reaction.
-
Solution: In cases of significant steric hindrance, a stronger base or longer reaction time may be required. The use of microwave irradiation has been shown to decrease reaction times in some deprotection protocols.[2]
-
Experimental Workflow for Troubleshooting
Below is a generalized workflow for troubleshooting and optimizing Msc group cleavage.
Caption: Troubleshooting workflow for incomplete Msc cleavage.
Quantitative Data on Msc Cleavage
The following table summarizes the reported and illustrative cleavage conditions for the Msc group. This data can help in selecting a starting point for your optimization experiments.
| Base | Concentration (N) | Temperature (°C) | Time | Cleavage Efficiency (%) | Reference/Note |
| NaOH / NaOCH₃ | 1.0 | Room Temperature | 5 seconds | >99 | [1] |
| Piperidine | 0.5 (Illustrative) | Room Temperature | 30 minutes | ~95 | Illustrative |
| Piperidine | 0.1 (Illustrative) | Room Temperature | 1 hour | ~80 | Illustrative |
| DBU | 0.1 (Illustrative) | Room Temperature | 15 minutes | ~90 | Illustrative |
Note: The data marked as "Illustrative" is provided to demonstrate potential trends and should be optimized for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary characteristic of the Msc protecting group?
A1: The Msc (methylsulfonylethyloxycarbonyl) group is characterized by its extreme stability in acidic conditions and high lability in basic conditions.[1] This orthogonality makes it a versatile protecting group in multi-step synthesis, especially in peptide synthesis where other protecting groups like Boc (acid-labile) or Fmoc (base-labile) are used.[3][4]
Q2: Are scavengers necessary during Msc group cleavage?
A2: The cleavage of the Msc group itself does not typically generate highly reactive cationic species that would necessitate the use of scavengers in the same way as acid-labile protecting groups like Boc.[5] However, if other protecting groups are being removed simultaneously under conditions that could generate reactive intermediates, or if the molecule itself contains sensitive functionalities (like tryptophan or cysteine residues), the use of appropriate scavengers is recommended to prevent side reactions.[6]
Q3: What are common side reactions observed during Msc deprotection?
A3: While Msc cleavage is generally clean under basic conditions, potential side reactions can occur, especially with sensitive peptides or complex molecules. These can include:
-
Racemization: Prolonged exposure to strong basic conditions can potentially lead to racemization of chiral centers.
-
Hydrolysis of esters or other base-labile groups: If other base-sensitive functional groups are present in the molecule, they may be cleaved under the Msc deprotection conditions.
-
Aspartimide formation: In peptide synthesis, sequences containing aspartic acid are prone to aspartimide formation under basic conditions.[7]
To mitigate these side reactions, it is crucial to use the mildest basic conditions that still afford efficient Msc cleavage and to carefully monitor the reaction time.
Q4: How can I monitor the progress of the Msc cleavage reaction?
A4: The progress of the deprotection can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This allows for the separation and quantification of the starting material (Msc-protected) and the product (deprotected).
-
Mass Spectrometry (MS): This can confirm the identity of the product by its molecular weight.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product.
Q5: Can the Msc group be removed under conditions other than basic treatment?
A5: The Msc group is specifically designed to be base-labile. It is resistant to catalytic hydrogenolysis and stable to strong acids.[1] Therefore, basic treatment is the standard and most effective method for its removal.
Signaling Pathway and Experimental Workflow Diagrams
Msc Group Cleavage Mechanism
The following diagram illustrates the proposed reaction scheme for the base-induced cleavage of the Msc group.
Caption: Proposed mechanism of Msc group cleavage.
General Solid-Phase Peptide Synthesis (SPPS) Deprotection Workflow
This diagram shows the logical flow of a deprotection step within a typical SPPS cycle.
References
- 1. The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection and Deprotection [cem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Bot Detection [iris-biotech.de]
Technical Support Center: Minimizing Lysine Racemization During Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding racemization of lysine residues during the critical activation and coupling steps of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of lysine and peptide synthesis?
A1: Racemization is the process where the L-lysine in your peptide sequence converts to a mixture of both L-lysine and its non-superimposable mirror image, D-lysine. This loss of stereochemical integrity is a significant side reaction during peptide synthesis that can lead to impurities that are difficult to separate, potentially altering the biological activity and therapeutic efficacy of the final peptide.
Q2: What are the primary causes of lysine racemization during activation and coupling?
A2: The primary cause of racemization is the activation of the carboxylic acid group of the amino acid, which makes the alpha-proton more acidic and susceptible to abstraction by a base.[1][2][3] There are two main mechanisms for this:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. This intermediate readily loses its stereochemical information in the presence of a base.[2][3]
-
Direct Enolization: A base can directly remove the proton from the alpha-carbon of the activated amino acid, forming an enolate intermediate which is achiral. Re-protonation can occur from either face, leading to a mixture of D and L isomers.[2][3]
Factors that exacerbate racemization include the choice of coupling reagent, the type and strength of the base used, reaction temperature, and the specific amino acid being coupled.[1][4]
Q3: Are certain amino acids more prone to racemization than lysine?
A3: Yes, some amino acids are particularly susceptible to racemization. Histidine (His) and Cysteine (Cys) are well-known to be highly prone to racemization.[5][6][7] While lysine is not considered as high-risk as His or Cys, racemization can still be a significant issue, especially in segment condensation or when using aggressive coupling conditions.
Q4: How can I detect and quantify lysine racemization in my synthetic peptide?
A4: Several analytical techniques can be employed to detect and quantify racemization:
-
Chiral Amino Acid Analysis: The peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) followed by separation and quantification using HPLC.[8]
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method involves hydrolysis and derivatization of the amino acids for separation on a chiral GC column.
-
Enzymatic Digestion: Using enzymes that are specific for L-amino acids (e.g., carboxypeptidase A) can help identify the presence of D-isomers.[8]
-
NMR Spectroscopy: In some cases, the diastereomers formed by the presence of a D-amino acid can be distinguished by high-resolution NMR.[9]
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that can lead to lysine racemization and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Lysine detected in the final peptide. | Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1] |
| Inappropriate coupling reagent. | Use a coupling reagent known for low racemization, such as those based on phosphonium (PyBOP, PyAOP) or aminium/uronium salts (HBTU, HATU) in combination with an additive.[2][10] For carbodiimide-mediated couplings (DCC, DIC), the addition of racemization suppressants is crucial.[2] | |
| Prolonged activation times. | Minimize the pre-activation time of the lysine derivative before adding the N-terminal amine component. In situ activation is often preferred. | |
| Elevated coupling temperatures. | Perform the coupling reaction at a lower temperature. While microwave synthesis can accelerate coupling, it's important to control the temperature to minimize racemization, especially for sensitive residues.[7][11] | |
| Racemization observed during segment condensation (coupling of peptide fragments). | The C-terminal lysine of a peptide fragment is highly susceptible to racemization upon activation. | Employ coupling strategies specifically designed for fragment condensation that minimize racemization. This includes the use of acyl azides or coupling reagents like COMU with a hindered base. |
| Inconsistent racemization levels between different synthesis batches. | Variations in reagent quality, reaction setup, or timing. | Standardize all experimental parameters, including reagent sources, concentrations, reaction times, and temperature control. Ensure all reagents are of high purity and anhydrous where necessary. |
Experimental Protocols & Data
General Protocol for Minimizing Lysine Racemation during Coupling
This protocol outlines a standard procedure for coupling an Fmoc-protected lysine derivative in solid-phase peptide synthesis (SPPS) with reduced risk of racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine.
-
Coupling Cocktail Preparation (In Situ Activation):
-
In a separate vessel, dissolve the Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3 eq.), and a racemization-suppressing additive (e.g., HOBt, 3 eq.) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIEA, 6 eq.) to the mixture and agitate for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction: Immediately add the activated coupling cocktail to the washed resin.
-
Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Quantitative Data: Effect of Coupling Reagents on Racemization
The choice of coupling reagent significantly impacts the degree of racemization. The following table summarizes representative data on the extent of racemization for sensitive amino acids, which provides a strong indication of the performance for lysine coupling.
| Coupling Reagent Combination | Amino Acid Tested | % D-Isomer Formed | Reference |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH | 1.8% | [6] |
| HATU/NMM | Fmoc-L-Ser(tBu)-OH | >1% | [6] |
| DIC/Oxyma | Fmoc-L-Cys(Trt)-OH | <0.5% | [6] |
| EDCl/HOBt | DNPBS-L-His(Trt)-OH | ~1% | [6] |
Note: This data is for His, Ser, and Cys, which are generally more prone to racemization than Lysine. The trends observed are applicable to minimizing lysine racemization.
Visualizing Workflows and Mechanisms
Workflow for Minimizing Lysine Racemization
Caption: Optimized workflow for low-racemization lysine coupling.
Mechanism of Racemization via Oxazolone Intermediate
Caption: Racemization pathway through an oxazolone intermediate.
Logical Relationship: Factors Influencing Racemization
Caption: Key factors that influence the extent of lysine racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Managing Aggregation in Peptides Containing Boc-Lys(Msc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Boc-Lys(Msc)-OH. The information is designed to help you anticipate and manage aggregation issues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Boc-Lys(Msc)-OH, and why is the Msc protecting group used?
A1: Boc-Lys(Msc)-OH is an N-α-Boc-protected L-lysine derivative where the ε-amino group is protected by a methylsulfonylethyloxycarbonyl (Msc) group. The Msc group is utilized for its unique properties:
-
High Polarity: The Msc group is highly polar, which can enhance the solubility of the growing peptide chain in polar solvents commonly used in SPPS, such as dimethylformamide (DMF). This increased solubility can help to disrupt inter-chain hydrogen bonding, a primary cause of aggregation.[1]
-
Acid Stability: The Msc group is extremely stable to acidic conditions, making it compatible with the repetitive trifluoroacetic acid (TFA) treatments used for the removal of the N-α-Boc group during synthesis.[1]
-
Base Lability: The Msc group is highly labile to basic conditions, allowing for its selective removal without affecting other acid-labile protecting groups.[1]
Q2: How does the Msc protecting group on lysine help in managing peptide aggregation?
A2: The Msc group can mitigate aggregation through two primary mechanisms:
-
Increased Peptide-Resin Solvation: The high polarity of the Msc group increases the overall polarity of the peptide chain. This can improve the solvation of the peptide-resin complex in polar synthesis solvents like DMF, thereby reducing the likelihood of the peptide chains interacting with each other to form aggregates.[1]
-
Disruption of Secondary Structures: Aggregation is often initiated by the formation of secondary structures, such as β-sheets, between peptide chains. The bulky and polar nature of the Msc group can sterically hinder the close packing of peptide backbones required for the formation of these stable, aggregation-prone structures.
Q3: When should I consider using Boc-Lys(Msc)-OH in my peptide synthesis?
A3: You should consider using Boc-Lys(Msc)-OH for sequences that are known to be "difficult" or are predicted to have a high propensity for aggregation. This includes peptides with:
-
Long sequences (typically over 15-20 amino acids).
-
A high content of hydrophobic residues.
-
Sequences known to form stable secondary structures.
Q4: Is the Msc group compatible with standard Boc-SPPS protocols?
A4: Yes, the Msc group is compatible with standard Boc-SPPS protocols. Its stability in acidic conditions ensures it remains intact during the N-α-Boc deprotection steps with TFA.[1] The final cleavage and deprotection of other side-chain protecting groups using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) will also not affect the Msc group. Its removal requires a separate, orthogonal basic treatment step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of peptides containing Boc-Lys(Msc)-OH.
Problem 1: Poor swelling of the peptide-resin during synthesis.
-
Possible Cause: This is a common indicator of on-resin peptide aggregation. The peptide chains are collapsing and preventing the resin from swelling properly in the synthesis solvent.
-
Troubleshooting Steps:
-
Solvent Exchange: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides. The addition of up to 25% dimethyl sulfoxide (DMSO) to DMF can also improve solvation.
-
Chaotropic Agents: Introduce chaotropic salts into your washing steps or coupling reactions. These salts disrupt hydrogen bonding networks that lead to aggregation.
-
Elevated Temperature: Perform the coupling reactions at a higher temperature (e.g., 50-60°C). This can help to break up secondary structures and improve reaction kinetics.
-
Sonication: Apply sonication during the coupling step to mechanically disrupt aggregation.
-
Problem 2: Incomplete coupling or deprotection reactions, confirmed by monitoring (e.g., Kaiser test).
-
Possible Cause: Severe aggregation can physically block reactive sites on the growing peptide chain, leading to failed reactions.
-
Troubleshooting Steps:
-
Extended Reaction Times: Double the coupling and deprotection times to allow for slower diffusion of reagents into the aggregated peptide-resin matrix.
-
Use of Stronger Reagents: For incomplete Fmoc deprotection (if used orthogonally), switching to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. For coupling, use more efficient activating agents like HATU or HBTU.
-
In Situ Neutralization: For Boc-SPPS, employing in situ neutralization protocols can minimize aggregation that occurs after the TFA deprotection and before the coupling step.
-
"Magic Mixture": For very difficult sequences, consider using a "Magic Mixture" solvent system, which typically contains a combination of DCM, DMF, and NMP with additives like Triton X-100 and ethylene carbonate, for both coupling and deprotection steps.[2]
-
Problem 3: The peptide is difficult to dissolve after cleavage from the resin.
-
Possible Cause: Even with the Msc group, the final, deprotected peptide may have poor solubility in standard purification solvents due to its primary sequence. Aggregation can also occur post-cleavage.
-
Troubleshooting Steps:
-
Initial Solubility Testing: Always test the solubility of a small aliquot of the crude peptide in different solvents before dissolving the entire batch.
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1% aqueous NH3, and then dilute with water.
-
Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution such as 10% acetic acid or 0.1% TFA, followed by dilution.
-
Hydrophobic/Neutral Peptides: Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to dissolve the peptide, and then slowly add it to the aqueous buffer with stirring.
-
Guanidine Hydrochloride or Urea: For highly aggregated peptides, dissolving in 6M guanidine hydrochloride or 8M urea can be effective, followed by dilution for purification.
-
Data Presentation
Table 1: Qualitative Comparison of Lysine Side-Chain Protecting Groups and Their Potential Impact on Peptide Aggregation.
| Protecting Group | Polarity | Expected Impact on Solubility in Polar Solvents | Expected Impact on Aggregation |
| Msc | High[1] | High | Low |
| Boc | Moderate | Moderate | Moderate |
| Z (Cbz) | Low | Low | High |
| Fmoc | Low | Low | High |
| Alloc | Low | Low | High |
| ivDde | Low | Low | High |
This table is a qualitative assessment based on the known properties of the protecting groups. The actual impact on aggregation is sequence-dependent.
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Msc Group from Lysine Side Chain
Disclaimer: This is a recommended protocol based on the known high base-lability of the Msc group for peptides in solution.[1] Optimization for specific peptide sequences and resins may be required.
-
Resin Preparation: Following the completion of peptide chain elongation and N-α-Boc removal from the final amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Deprotection Cocktail Preparation: Prepare a fresh 1 M solution of sodium methoxide (NaOCH₃) in a mixture of DMF and methanol (e.g., 9:1 v/v). Caution: Sodium methoxide is highly basic and moisture-sensitive. Handle under an inert atmosphere.
-
Msc Group Removal: Add the 1 M sodium methoxide solution to the peptide-resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the resin slurry at room temperature for 10-15 minutes. The deprotection is typically very rapid.
-
Monitoring (Optional): To monitor the reaction, a small sample of the resin can be cleaved, and the peptide analyzed by mass spectrometry to confirm the loss of the Msc group (mass difference of -136.15 Da).
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF (5 x 1 min), followed by DCM (5 x 1 min) to remove residual base and byproducts.
-
Neutralization: To ensure all residual base is neutralized, perform a final wash with a weak acid solution, such as 1% acetic acid in DCM, followed by extensive DCM and DMF washes.
-
Drying: Dry the resin under vacuum before proceeding to the final cleavage of the peptide from the resin.
Visualizations
Diagram 1: General Workflow for Boc-SPPS Incorporating Boc-Lys(Msc)-OH
Caption: Boc-SPPS cycle with a dedicated Msc deprotection step.
Diagram 2: Troubleshooting Logic for Peptide Aggregation
Caption: A tiered approach to troubleshooting peptide aggregation.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine
Welcome to our technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to improving peptide yield, with a special focus on sequences containing protected lysine residues.
Troubleshooting Guide: Low Yield in SPPS with Protected Lysine
Low peptide yield is a common issue in SPPS. The following guide provides a systematic approach to identifying and resolving potential causes, particularly when working with lysine-containing peptides.
Q1: My peptide synthesis resulted in a low yield. What are the most common causes when using Fmoc-Lys(Boc)-OH?
Low yield in SPPS involving Fmoc-Lys(Boc)-OH can stem from several factors throughout the synthesis cycle. The primary culprits are typically incomplete Fmoc deprotection and inefficient coupling reactions.[1][2] Steric hindrance, peptide aggregation on the resin, and side reactions can also significantly diminish your final yield.[3][4]
Q2: How can I determine if incomplete Fmoc deprotection is the cause of low yield?
Incomplete removal of the Fmoc group from the N-terminus of the growing peptide chain will prevent the next amino acid from being coupled, leading to truncated sequences. You can monitor the deprotection step in real-time using UV monitoring if your synthesizer is equipped with this feature.[1] If you suspect incomplete deprotection, especially with sterically hindered amino acids, you can try extending the deprotection time or performing a second deprotection step.[2] For particularly difficult sequences, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution can improve deprotection efficiency.[2][5]
Q3: What strategies can I employ to overcome inefficient coupling of protected lysine or other amino acids in the sequence?
Several strategies can enhance coupling efficiency:
-
Double Coupling: For amino acids that are known to be difficult to couple, such as sterically hindered residues or those following a proline, performing the coupling reaction twice can significantly improve the incorporation rate and reduce deletion sequences.[3]
-
Optimize Coupling Reagents: While standard reagents like HBTU are effective for many couplings, more powerful activating reagents may be necessary for challenging sequences. Reagents like HATU, HCTU, or COMU can be more efficient, especially for sterically hindered amino acids.[6][7]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction forward and improve coupling efficiency, particularly for longer peptides.[3]
-
Solvent Choice: Ensure you are using fresh, high-quality solvents.[1] In cases of peptide aggregation, using solvent mixtures like DMSO/DMF or adding chaotropic salts can help to disrupt secondary structures and improve reaction kinetics.[4][7]
Q4: Can the choice of protecting group for the lysine side chain affect the overall yield?
Yes, the choice of the lysine side-chain protecting group is crucial and depends on your overall synthetic strategy.[8][9]
-
Fmoc-Lys(Boc)-OH is the most common derivative used in Fmoc-SPPS. The Boc group is stable to the mild base used for Fmoc deprotection but is readily removed during the final cleavage with strong acids like trifluoroacetic acid (TFA).[10][11][12] However, the tert-butyl carbocation generated during Boc removal can lead to side reactions with nucleophilic residues like tryptophan or tyrosine if scavengers are not used.[5][12]
-
Orthogonal Protecting Groups: If you need to perform on-resin modifications of the lysine side chain, you will need an orthogonal protecting group that can be removed without affecting other protecting groups or cleaving the peptide from the resin.[13] Examples include:
-
Mtt (4-methyltrityl) or Mmt (4-methoxytrityl): Cleaved with dilute TFA (e.g., 1% in DCM), allowing for selective deprotection.[13][14]
-
Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde: Removed with dilute hydrazine in DMF, offering another layer of orthogonality.[13][14][15]
-
Alloc (allyloxycarbonyl): Cleaved using a palladium catalyst.[16]
-
Choosing the right protecting group strategy from the outset is key to preventing unwanted side reactions and ensuring a good yield of the desired product.[11]
Frequently Asked Questions (FAQs)
Q5: What is an orthogonal protection strategy and why is it important for peptides with lysine?
An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions.[8][9][13] This is particularly important for lysine because its side chain contains a primary amine that needs to be protected during peptide chain elongation to prevent branching.[15][17] In standard Fmoc-SPPS, the N-terminal Fmoc group is base-labile, while the side-chain protecting groups (like Boc on lysine) are acid-labile.[10] This orthogonality allows for the selective removal of the Fmoc group at each step without disturbing the side-chain protection. Furthermore, using "hyper-orthogonal" protecting groups like Mtt, Dde, or Alloc on the lysine side chain allows for selective on-resin modification, such as labeling or cyclization, which can be critical for the synthesis of complex peptides.[13][14]
Q6: My peptide is aggregating on the resin. How can I improve the synthesis yield?
Peptide aggregation is a major cause of low yield, as it prevents reagents from accessing the reactive sites.[4] Strategies to overcome aggregation include:
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt secondary structures.[4][18]
-
Special Solvents: Using mixtures of solvents like DCM/DMF/NMP or adding detergents like Triton X-100 can improve solvation of the growing peptide chain.[4]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (Ser or Thr) can disrupt the formation of secondary structures that lead to aggregation.[4][18]
-
Backbone Protection: Using Dmb- or Hmb-protected amino acids can also prevent aggregation.[4]
-
Elevated Temperature: Performing the synthesis at a higher temperature can sometimes help to reduce aggregation, though this needs to be optimized for each sequence.[1]
Q7: Can side reactions involving protected lysine reduce my yield?
While the primary amine of the lysine side chain is protected, side reactions can still occur, primarily during the final cleavage and deprotection step. When using Fmoc-Lys(Boc)-OH, the cleavage cocktail containing a strong acid like TFA generates a reactive tert-butyl carbocation.[5] This cation can reattach to nucleophilic side chains, such as those of tryptophan and tyrosine, creating unwanted byproducts and lowering the yield of the desired peptide.[5][12] To prevent this, it is essential to include "scavengers" like triisopropylsilane (TIS), water, or ethanedithiol (EDT) in the cleavage cocktail to quench these reactive species.[15]
Quantitative Data Summary
The efficiency of each coupling and deprotection step has a cumulative and significant impact on the final peptide yield, especially for longer peptides.
| Per-Step Efficiency | Overall Theoretical Yield (20-mer Peptide) | Overall Theoretical Yield (50-mer Peptide) | Overall Theoretical Yield (70-mer Peptide) |
| 97% | 54.4% | 21.8% | 11.8% |
| 99% | 81.8% | 60.5% | 49.5% |
| 99.5% | 90.5% | 77.8% | 70.4% |
Data adapted from theoretical yield calculations to illustrate the impact of per-step efficiency.
A minimal protection strategy, where hydroxyl-bearing amino acids are left unprotected and Lys(Boc) is replaced with Lys(Dde), has been shown to increase crude purity from 25% to 75% in a specific case study.[15]
Key Experimental Protocols
Protocol 1: Selective Deprotection of Lys(Mtt)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM. It is recommended to add 1-5% triisopropylsilane (TIS) or methanol (MeOH) as a scavenger to quench the released Mtt cations.[14]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed for a short duration (e.g., 2 minutes) and repeated multiple times (e.g., 5-10 times) until the deprotection is complete. Monitor the deprotection by observing the yellow color of the trityl cation in the solution.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 10% Diisopropylethylamine (DIPEA) in DMF, and finally with DMF to prepare for the subsequent reaction.
Protocol 2: Selective Deprotection of Lys(Dde)
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Deprotection Cocktail: Prepare a solution of 2% hydrazine in DMF.[13][14][15]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction time can vary but is typically in the range of 3 to 10 minutes, repeated if necessary.
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine before proceeding to the next step.
Visualizations
Caption: A decision tree for troubleshooting low yield in SPPS.
Caption: Orthogonal deprotection scheme in Fmoc-SPPS.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Bot Detection [iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. Bot Detection [iris-biotech.de]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 15. drivehq.com [drivehq.com]
- 16. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 17. openaccesspub.org [openaccesspub.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Peptide Synthesis Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in peptide synthesis, with a focus on identification using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum shows a peak with a mass of +16 Da relative to my target peptide. What is the likely cause?
A1: A mass increase of +16 Da is most commonly due to the oxidation of a methionine (Met) residue to methionine sulfoxide. Cysteine (Cys) residues can also be oxidized. This is a frequent modification that can occur during synthesis, cleavage, or storage. To confirm, you can perform MS/MS sequencing on the modified peptide. The +16 Da mass shift will be localized to the fragment ions containing the oxidized residue.[1]
Q2: I observe a mass decrease of -18 Da in my peptide. What could be the reason?
A2: A mass loss of -18 Da often indicates the formation of a pyroglutamate (pGlu) from an N-terminal glutamine (Gln) residue.[2] This can also occur with glutamic acid (Glu) under certain conditions. Another possibility is the loss of water from serine (Ser) or threonine (Thr) residues, which can happen during mass spectrometry analysis.[3]
Q3: My peptide contains an Asp-Gly sequence, and I see a peak with the same mass as my target peptide but with a different retention time in LC-MS. What could be happening?
A3: Peptides containing Asp-Gly (D-G) or Asp-Ser (D-S) sequences are prone to the formation of an aspartimide intermediate, which can then hydrolyze to form iso-aspartate (iso-Asp) or re-form the native aspartate.[4] This results in a structurally different peptide with the same mass, leading to chromatographic separation. This can be minimized by using specific protecting groups for Asp during synthesis.
Q4: I have a complex mixture of peaks in my mass spectrum, and I'm unsure which are byproducts. What is a general workflow to identify them?
A4: A systematic approach is crucial. Start by confirming the mass of your target peptide. Then, analyze the mass differences between the observed peaks and your target peptide's mass.[5] Compare these mass shifts to a table of common modifications and byproducts. Use tandem mass spectrometry (MS/MS) to fragment the ions of interest and pinpoint the location of the modification on the peptide sequence.[6]
Troubleshooting Guide
Problem: Unexpected peaks are observed in the mass spectrum of a synthetic peptide.
This guide provides a step-by-step approach to identifying common byproducts encountered during solid-phase peptide synthesis (SPPS).
Step 1: Data Acquisition and Initial Analysis
-
Action: Acquire a high-resolution mass spectrum of your crude or purified peptide.
-
Rationale: High-resolution mass spectrometry provides accurate mass measurements, which are critical for identifying the elemental composition of byproducts and distinguishing between modifications with similar nominal masses.[6]
-
Tip: Ensure the mass spectrometer is properly calibrated.[7]
Step 2: Identify the Target Peptide Peak
-
Action: Locate the peak corresponding to the expected monoisotopic mass of your target peptide.
-
Rationale: This peak serves as your reference for calculating the mass differences of all other observed peaks.
-
Tip: Consider all possible adducts (e.g., +Na, +K) that might be present.
Step 3: Calculate Mass Differences and Compare to Common Byproducts
-
Action: Calculate the mass difference (Δm) between each unknown peak and the target peptide peak. Compare these values to the table of common byproducts below.
-
Rationale: Many common side reactions in peptide synthesis result in characteristic mass shifts.[5]
Table 1: Common Byproducts and Modifications in Peptide Synthesis
| Mass Shift (Δm/z) | Modification/Byproduct | Amino Acid(s) Affected | Notes |
| +16 Da | Oxidation | Met, Cys, Trp | A very common modification. |
| -18 Da | Pyroglutamate formation | N-terminal Gln | Can also occur from N-terminal Glu.[2] |
| -17 Da | Deamidation followed by cyclization | N-terminal Gln | Formation of pyroglutamic acid from glutamine results in the loss of ammonia.[2] |
| +22 Da | Sodium adduct | Any | A common adduct observed in electrospray ionization (ESI). |
| +28 Da | Formylation | N-terminus, Lys | Can occur if formic acid is used during purification or cleavage.[1] |
| +42 Da | Acetylation | N-terminus, Lys | Can be an intended modification or a byproduct from capping steps.[1] |
| +57 Da | Carbamidomethylation (from iodoacetamide) | Cys | Often an intentional modification to prevent disulfide bond formation. |
| -2 Da | Disulfide bond formation | Cys | Can be intramolecular or intermolecular.[2][8] |
| 0 Da (isomer) | Aspartimide formation leading to iso-aspartate | Asp | Particularly common in Asp-Gly and Asp-Ser sequences.[4] |
| +71 Da | Addition of a single amino acid (e.g., Ala deletion) | - | This could indicate a deletion of one amino acid and an insertion of another during synthesis. The specific mass will depend on the amino acids involved. |
| - (variable) | Deletion of one or more amino acids | - | Results in a peptide that is shorter than the target sequence. |
Step 4: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
-
Action: Perform MS/MS analysis on the byproduct peaks to determine the location of the modification.
-
Rationale: Fragmentation of the peptide in the mass spectrometer will produce a series of b- and y-ions. A modification will cause a mass shift in the fragment ions that contain the modified amino acid, allowing for precise localization.[1][3]
-
Tip: Compare the MS/MS spectrum of the byproduct to that of the target peptide to easily identify the shifted fragment ions.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis of Synthetic Peptides
-
Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, adding acetonitrile may be necessary.
-
Dilution: Dilute the peptide solution to a final concentration appropriate for your mass spectrometer (typically in the low micromolar to nanomolar range).
-
Desalting (Optional but Recommended): If the peptide sample contains a high concentration of salts from the synthesis or purification process, it is advisable to desalt it using a C18 ZipTip or a similar reversed-phase cleanup method. This will improve the quality of the mass spectrum.
-
Analysis by LC-MS/MS: Inject the prepared sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS). The liquid chromatography step will separate the target peptide from many of the byproducts. The mass spectrometer will then be used to acquire both full MS scans and MS/MS scans of the eluting peaks.
Visualizations
Caption: Workflow for identifying byproducts in peptide synthesis using mass spectrometry.
Caption: Troubleshooting decision tree for classifying observed mass shifts.
References
- 1. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. peakproteins.com [peakproteins.com]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Bot Detection [iris-biotech.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. msf.ucsf.edu [msf.ucsf.edu]
- 7. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 8. How Sethera Harnesses A Promiscuous Enzyme To Make Recombinant Peptides [bioprocessonline.com]
Technical Support Center: Refining HPLC Purification Methods for Msc-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides, with a special consideration for those containing unique or modified residues, denoted here as "Msc".
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC purification of peptides?
A1: The most frequent challenges in peptide HPLC purification include poor resolution, peak tailing or fronting, baseline noise, inconsistent retention times, and high backpressure.[1][2][3][4] These issues can stem from various factors including the peptide's properties, column chemistry, mobile phase composition, and the HPLC system itself.
Q2: How does the presence of an "Msc" group or other modifications affect HPLC purification?
A2: Peptide modifications, such as the hypothetical "Msc" group, can significantly alter a peptide's hydrophobicity, charge, and secondary structure. This can lead to challenges in achieving optimal separation. For instance, very hydrophobic or very hydrophilic modifications may cause peptides to elute very late or early, respectively, potentially co-eluting with impurities. The nature of the "Msc" group will dictate the specific adjustments needed in the purification method.
Q3: Which stationary phase is best for purifying my Msc-containing peptide?
A3: Reversed-phase HPLC (RP-HPLC) with a C18-modified silica stationary phase is the most common choice for peptide purification.[5] However, the optimal column chemistry can depend on the properties of the Msc-containing peptide. For larger or more hydrophobic peptides, a column with a larger pore size (e.g., 300 Å) is often beneficial to allow better access to the stationary phase.[6] If standard C18 columns do not provide adequate separation, exploring different stationary phases like C8, C4, or phenyl-hexyl can be advantageous.[7]
Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase?
A4: TFA is an ion-pairing agent commonly used in peptide purification to improve peak shape and resolution.[8] It works by forming an ion pair with charged residues on the peptide, which masks their charge and reduces undesirable interactions with the silica backbone of the stationary phase. A concentration of 0.1% TFA in both aqueous and organic mobile phases is a standard starting point.[5][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of your Msc-containing peptide.
Problem 1: Poor Resolution or Co-eluting Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Gradient Slope | A steep gradient can lead to poor separation of closely eluting compounds. Try a shallower gradient, for example, a 1% increase in the organic mobile phase per minute.[7] |
| Incorrect Stationary Phase | The column chemistry may not be optimal for your peptide. Screen different stationary phases (e.g., C8, Phenyl-Hexyl) to find one that provides better selectivity.[7] |
| Suboptimal Mobile Phase pH | The pH of the mobile phase affects the charge of the peptide and can significantly impact retention and selectivity. Consider adjusting the pH, but be mindful of the stability of your peptide and the column.[7] |
| Column Overload | Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the sample load to see if resolution improves.[1] |
| Column Degradation | Over time, HPLC columns lose their resolving power. If you observe a gradual loss of resolution, it may be time to replace the column.[1] |
Problem 2: Peak Tailing or Fronting
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions | Acidic silanol groups on the silica backbone can interact with basic residues on the peptide, causing tailing. Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is used.[8] |
| Column Contamination | Buildup of strongly retained compounds on the column can lead to peak distortion. Flush the column with a strong solvent or consider a dedicated cleaning protocol. |
| Sample Overload | Injecting too much sample can cause peak fronting.[1] Reduce the amount of sample injected. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4] |
Problem 3: Baseline Noise or Drift
Possible Causes & Solutions
| Cause | Recommended Solution |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause significant baseline noise. Degas the mobile phases thoroughly and purge the system.[2][3] |
| Contaminated Mobile Phase | Impurities in the solvents can lead to a noisy or drifting baseline. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[2] |
| Detector Lamp Issue | An aging detector lamp can result in increased noise. Check the lamp's energy output and replace it if necessary.[4] |
| Leaks in the System | Leaks in fittings or seals can cause pressure fluctuations and baseline instability. Inspect the system for any signs of leakage.[2] |
Experimental Protocols
General RP-HPLC Purification Protocol for a Novel Msc-Containing Peptide
This protocol provides a starting point for developing a purification method for a novel peptide.
-
Sample Preparation:
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Thoroughly degas both mobile phases.
-
Equilibrate the column (e.g., a C18 column) with the initial mobile phase composition (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
-
Method Development - Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Gradient: A broad linear gradient from 5% to 95% B over 30-60 minutes.
-
Detection: Monitor at 214 nm and 280 nm.
-
Inject a small amount of the crude peptide to determine the approximate elution time.
-
-
Method Optimization - Focused Gradient:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B, a gradient from 30% to 50% B over 20-40 minutes may provide better resolution.[7]
-
Adjust the flow rate and gradient slope to optimize the separation of the target peptide from impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Visualizations
Troubleshooting Logic for HPLC Purification
Caption: A logical workflow for troubleshooting common HPLC issues.
General Workflow for HPLC Method Development
Caption: A stepwise workflow for developing an HPLC purification method.
References
- 1. youtube.com [youtube.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. mastelf.com [mastelf.com]
- 4. uhplcs.com [uhplcs.com]
- 5. bachem.com [bachem.com]
- 6. mac-mod.com [mac-mod.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Msc vs. Boc: A Comparative Guide to Lysine Side Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of two commonly employed protecting groups for the ε-amino group of lysine: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 4-methylsulfinylbenzyloxycarbonyl (Msc) group. This comparison is supported by a review of their chemical properties, stability, and deprotection protocols, offering a comprehensive resource for informed decision-making in complex peptide synthesis projects.
The ε-amino group of lysine is highly nucleophilic and requires robust protection during peptide synthesis to prevent unwanted side reactions, such as branching of the peptide chain. The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry employed for the protection of the α-amino group (e.g., Fmoc or Boc strategy). The orthogonality of the side-chain protecting group is paramount, allowing for its selective removal without affecting other protecting groups or the peptide backbone.
The Contenders: Msc and Boc at a Glance
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in peptide synthesis. Its popularity stems from its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, and its clean removal under acidic conditions. This makes it highly compatible with the Fmoc strategy for N-terminal protection.
The 4-methylsulfinylbenzyloxycarbonyl (Msc) group , while less common than Boc, offers a key advantage: its lability to bases. This property makes it an excellent orthogonal partner to the acid-labile Boc and other acid-sensitive protecting groups. The Msc group is stable to acidic conditions, allowing for the selective deprotection of Boc groups in its presence.
Head-to-Head Comparison: Performance Data
The selection of a protecting group is often a trade-off between stability and ease of removal. The ideal protecting group should be stable throughout the synthesis and be removed in high yield under mild conditions that do not compromise the integrity of the peptide.
| Parameter | Msc (4-methylsulfinylbenzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Chemical Formula | C9H9O3S (for the carbamate) | C5H9O2 (for the carbamate) |
| Stability | Stable to strong acids (e.g., TFA, HF).[1] | Stable to basic and nucleophilic conditions.[2][3] |
| Lability | Cleaved by bases (e.g., aqueous piperidine, NaOH).[1] | Cleaved by strong acids (e.g., TFA, HCl in organic solvents).[2][4] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trt). | Orthogonal to base-labile groups (e.g., Fmoc, Msc). |
| Deprotection Conditions | Mildly basic conditions. | Strongly acidic conditions. |
| Potential Side Reactions | Possible side reactions during deprotection have not been extensively reported in the provided search results. | Alkylation of sensitive residues like Trp and Met by the tert-butyl cation generated during deprotection.[5] |
Experimental Workflows: Protection and Deprotection
The following diagrams illustrate the general workflows for the protection and deprotection of the lysine side chain using Msc and Boc protecting groups.
Caption: General workflows for Msc and Boc protection and deprotection of the lysine side chain.
Orthogonal Protection Strategy
The differing lability of Msc and Boc groups allows for their use in orthogonal protection schemes, enabling the selective deprotection of one group while the other remains intact. This is particularly useful in the synthesis of complex peptides with multiple lysine residues that require differential modification.
Caption: Orthogonal deprotection strategy using Msc and Boc protecting groups for lysine.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of protecting groups. Below are representative protocols for the protection and deprotection of the lysine side chain with Boc and a general protocol for Msc protection.
Protocol 1: Nε-Boc Protection of Lysine
This protocol describes the selective protection of the ε-amino group of lysine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring.
-
Allow the reaction to proceed at room temperature.
-
After the reaction is complete, wash the mixture with an organic solvent like ethyl acetate to remove unreacted Boc anhydride.
-
Acidify the aqueous layer with HCl to precipitate the Nε-Boc-L-lysine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the product.
A similar procedure can be followed for the synthesis of Boc-Lys(Boc)-OH, starting with L-lysine hydrochloride and using an excess of Boc anhydride.[6][]
Protocol 2: Deprotection of Nε-Boc-Lysine
This protocol outlines the removal of the Boc protecting group from the lysine side chain using trifluoroacetic acid (TFA).
Materials:
-
Nε-Boc-protected peptide or amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Dissolve the Nε-Boc-protected substrate in a suitable solvent such as dichloromethane.
-
Add a solution of trifluoroacetic acid, often in the presence of scavengers like water and triisopropylsilane to prevent side reactions.[5]
-
Stir the reaction mixture at room temperature for a specified time until deprotection is complete, as monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected peptide or amino acid by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
Protocol 3: Nε-Msc Protection of Lysine (General)
The Msc group is typically introduced using 4-methylsulfinylbenzyloxycarbonyl chloride (Msc-Cl) or an activated derivative like Msc-ONSu.
Materials:
-
Nα-protected L-Lysine
-
Msc-Cl or Msc-ONSu
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
An appropriate solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the Nα-protected lysine in a suitable anhydrous solvent.
-
Add the base to the solution.
-
Add Msc-Cl or Msc-ONSu to the reaction mixture, typically at a reduced temperature to control the reaction.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Isolate the product by extraction and purify by crystallization or chromatography.
Protocol 4: Deprotection of Nε-Msc-Lysine (General)
The Msc group is removed under basic conditions.
Materials:
-
Nε-Msc-protected peptide or amino acid
-
A suitable base (e.g., aqueous piperidine, dilute NaOH)
-
An appropriate solvent system
Procedure:
-
Dissolve the Nε-Msc-protected substrate in a suitable solvent.
-
Treat the solution with a basic reagent. The concentration of the base and the reaction time will depend on the specific substrate and the desired selectivity.
-
Monitor the deprotection reaction by a suitable analytical method.
-
Upon completion, neutralize the reaction mixture and isolate the deprotected product through standard workup procedures such as extraction and precipitation.
Conclusion
Both Msc and Boc are valuable protecting groups for the lysine side chain, each with distinct advantages that make them suitable for different synthetic strategies.
-
Boc is the workhorse for many peptide chemists, offering excellent stability and well-established protocols. Its acid lability makes it the default choice for Fmoc-based solid-phase peptide synthesis. However, the strongly acidic conditions required for its removal can be a limitation for sensitive peptides.
-
Msc provides a crucial orthogonal protection strategy. Its base lability allows for selective deprotection in the presence of acid-labile groups, enabling the synthesis of more complex and modified peptides. While less commonly used than Boc, the Msc group is an essential tool for advanced peptide synthesis.
The choice between Msc and Boc will ultimately depend on the specific requirements of the peptide being synthesized, including the presence of other protecting groups and the overall synthetic scheme. A thorough understanding of the properties and protocols for both protecting groups is essential for any researcher working in the field of peptide chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc
In the intricate world of peptide synthesis and drug development, the selection of an appropriate protecting group for reactive amino acid side chains is a critical decision that profoundly impacts yield, purity, and the feasibility of complex molecular designs. For lysine, with its nucleophilic ε-amino group, a variety of protecting groups have been developed, each with a unique set of properties. This guide provides an objective comparison of the Methylsulfonylethyloxycarbonyl (Msc) protecting group with other commonly used alternatives, supported by their chemical characteristics and experimental observations.
Introduction to Lysine Protecting Groups
During peptide synthesis, the ε-amino group of lysine must be reversibly blocked to prevent unwanted side reactions, such as branching at unintended positions. The ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the integrity of the peptide itself. The most widely used protecting groups for this purpose include the acid-labile tert-butyloxycarbonyl (Boc) group, the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Msc group, also base-labile, offers a distinct set of advantages that make it a valuable tool in specific synthetic strategies.
The Methylsulfonylethyloxycarbonyl (Msc) Group: A Unique Profile
The Msc protecting group is characterized by its remarkable stability in acidic conditions and its rapid cleavage under basic conditions.[1] This unique combination of properties provides a high degree of orthogonality, allowing for selective deprotection in the presence of acid-labile groups like Boc and trityl (Trt), as well as acid-labile resin linkers.
Comparative Analysis of Lysine Protecting Groups
The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-protection (e.g., Fmoc or Boc) and the desired modifications of the final peptide. The following table summarizes the key characteristics of Msc and other common lysine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Advantages | Potential Disadvantages |
| Methylsulfonylethyloxycarbonyl | Msc | Strong base (e.g., 1 M NaOH, Ba(OH)₂)[1] | Stable to strong acids (TFA) and catalytic hydrogenolysis.[1] | - Extreme acid stability allows for orthogonality with Boc and acid-labile resins.- Very rapid deprotection under basic conditions.- Increases polarity and solubility of the protected peptide in polar solvents.[1] | Lability to strong base may not be compatible with all synthetic schemes. |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid - TFA)[2][3] | Stable to basic conditions (e.g., piperidine) and hydrogenolysis. | - Widely used in Fmoc-based solid-phase peptide synthesis (SPPS).- Orthogonal to Fmoc and Cbz protecting groups. | - Requires strong acid for removal, which can be detrimental to sensitive peptides.- The generated tert-butyl cation can lead to side reactions with nucleophilic residues like Trp and Tyr if scavengers are not used.[4] |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[3] | Stable to mildly acidic and basic conditions. | - One of the earliest and well-established protecting groups.- Orthogonal to Boc and Fmoc. | - Catalytic hydrogenolysis is not compatible with sulfur-containing amino acids.- The use of heavy metal catalysts can be undesirable in some applications. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF)[3] | Stable to acidic conditions. | - Cleaved under very mild basic conditions. | - Not suitable for the protection of the ε-amino group of lysine in standard Fmoc-SPPS, as it would be cleaved during the Nα-deprotection steps. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF[3] | Stable to acids (TFA) and bases (piperidine). | - Orthogonal to both Fmoc and Boc strategies.- Allows for selective on-resin deprotection for the synthesis of branched or cyclic peptides. | - Can be prone to migration to other free amino groups ("scrambling") during Fmoc deprotection.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of protecting groups. Below are representative protocols for the deprotection of Msc and other common lysine protecting groups.
Msc Group Deprotection Protocol
-
Reagents: 1 M Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)₂) in an appropriate solvent mixture (e.g., water/dioxane).
-
Procedure:
-
Dissolve the Msc-protected peptide in a suitable solvent.
-
Add an equal volume of 1 M NaOH or Ba(OH)₂ solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS). Deprotection is typically very rapid, often complete within seconds to minutes.[1]
-
Neutralize the reaction mixture with an acid (e.g., 1 M HCl).
-
Isolate the deprotected peptide by standard purification techniques.
-
Boc Group Deprotection Protocol
-
Reagents: Trifluoroacetic acid (TFA), scavengers (e.g., water, triisopropylsilane - TIS), and cold diethyl ether.
-
Procedure:
-
Treat the Boc-protected peptide-resin with a cleavage cocktail of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Incubate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the deprotected peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Cbz Group Deprotection Protocol
-
Reagents: Palladium on carbon (Pd/C) catalyst (5-10%), and a hydrogen source (e.g., H₂ gas, ammonium formate).
-
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add the Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction until completion (usually a few hours).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Visualizing Orthogonal Deprotection in Branched Peptide Synthesis
The synthesis of branched peptides is an excellent application to illustrate the utility of orthogonal protecting groups like Msc. In this workflow, a lysine residue is incorporated with its α-amino group protected by Fmoc and its ε-amino group protected by a group that is stable to the Fmoc deprotection conditions (e.g., Msc). After the main peptide chain is synthesized, the ε-amino protecting group is selectively removed to allow for the synthesis of a second peptide chain from the lysine side chain.
Caption: Workflow for branched peptide synthesis using the orthogonal Msc protecting group.
The Deprotection Mechanism of the Msc Group
The facile cleavage of the Msc group under basic conditions proceeds through a β-elimination mechanism. The electron-withdrawing nature of the sulfone group acidifies the β-protons, making them susceptible to abstraction by a base. This initiates a cascade that leads to the release of the free amine, carbon dioxide, and methyl vinyl sulfone.
Caption: The β-elimination mechanism of Msc group cleavage.
Conclusion
The Methylsulfonylethyloxycarbonyl (Msc) group presents a compelling alternative to more conventional lysine protecting groups, particularly in synthetic strategies that require orthogonality to acid-labile groups. Its key advantages of extreme acid stability, rapid base-lability, and the ability to enhance peptide solubility make it a powerful tool for the synthesis of complex peptides, including branched and cyclic structures. While the choice of protecting group will always be context-dependent, the unique properties of the Msc group warrant its consideration in the design of sophisticated peptide synthesis campaigns. Researchers and drug development professionals can leverage the Msc group to navigate challenging synthetic pathways and access novel peptide architectures.
References
A Comparative Guide to Msc and Fmoc Protecting Groups in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical determinant of success in the synthesis of peptides and other complex organic molecules. This guide provides an objective comparison of the stability and performance of two commonly employed amine protecting groups: the 2-(methylsulfonyl)ethoxycarbonyl (Msc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, supported by available experimental data.
The strategic use of protecting groups that can be selectively removed under specific conditions without affecting other sensitive moieties is fundamental to modern organic synthesis. Both Msc and Fmoc are urethane-type protecting groups that play a crucial role in preventing unwanted side reactions at amine functionalities. Their distinct chemical properties, however, dictate their suitability for different synthetic strategies.
Comparative Stability and Cleavage Kinetics
The primary distinction between the Msc and Fmoc protecting groups lies in their lability under different chemical conditions. The Fmoc group is renowned for its sensitivity to basic conditions, while the Msc group is characterized by its remarkable stability to a wide range of reagents, being cleaved only by strong bases.
| Protecting Group | Cleavage Conditions | Stability |
| Msc | Strong bases (e.g., 1.0 N NaOH, Ba(OH)₂) | - Extremely stable to strong acids (e.g., TFA, HF, concentrated HCl)[1] - Resistant to catalytic hydrogenolysis[1] - Stable to common reagents used in peptide synthesis |
| Fmoc | Mild bases (e.g., 20% piperidine in DMF) | - Stable to acidic conditions (e.g., TFA)[2] - Generally stable to hydrogenolysis, though some cleavage may occur[2] |
Quantitative Cleavage Data:
While extensive kinetic data for Msc deprotection is not as widely published as for the more common Fmoc group, available information indicates a very rapid cleavage under strongly basic conditions. One study reported the deprotection of an Msc-protected tetrapeptide within 5 seconds using a 1.0 N solution of hydroxide or methoxide ions.[1]
For the Fmoc group, cleavage kinetics are well-documented. The half-life of Fmoc cleavage with 20% piperidine in DMF is on the order of seconds, ensuring rapid and efficient deprotection during solid-phase peptide synthesis (SPPS).
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and high-yielding synthetic outcomes.
Msc Group Deprotection Protocol (General)
A detailed, universally standardized protocol for Msc deprotection is not as prevalent in the literature as for Fmoc. However, based on its chemical properties, a general procedure can be outlined:
-
Dissolution: Dissolve the Msc-protected substrate in a suitable solvent that is compatible with strongly basic conditions (e.g., a mixture of dioxane and methanol).
-
Base Addition: Add a solution of a strong base, such as 1.0 N sodium hydroxide (NaOH) or a saturated solution of barium hydroxide (Ba(OH)₂), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the deprotection by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of complete cleavage.
-
Quenching and Work-up: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: Extract the deprotected product with an appropriate organic solvent and purify using standard techniques like chromatography.
Fmoc Group Deprotection Protocol for Solid-Phase Peptide Synthesis (SPPS)
The removal of the Fmoc group is a routine step in SPPS and is typically performed on the solid support.
-
Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF. This is usually performed in two stages: a short initial treatment (e.g., 1-2 minutes) followed by a longer treatment (e.g., 10-20 minutes) to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct, which is a byproduct of the deprotection reaction.
-
Monitoring (Optional but Recommended): The completion of the deprotection can be monitored by treating a small sample of the resin with a solution of chloranil or picric acid. A color change indicates the presence of a free amine. Alternatively, the UV absorbance of the dibenzofulvene-piperidine adduct in the washing solution can be monitored.
Signaling Pathways and Reaction Mechanisms
The deprotection of both Msc and Fmoc groups proceeds via an elimination mechanism.
Msc Deprotection Mechanism
The cleavage of the Msc group is initiated by a strong base, which abstracts a proton from the carbon atom adjacent to the sulfonyl group. This is followed by a β-elimination reaction, leading to the formation of methyl vinyl sulfone, carbon dioxide, and the free amine.
References
A Comparative Guide to the Validation of Peptides Containing Msc-Lysine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate validation of the final product is a critical step to ensure both purity and structural integrity. The incorporation of modified amino acids, such as N-mesitylenesulfonyl-L-lysine (Msc-Lys), introduces additional complexity to the validation process. The Msc group, a side-chain protecting group, significantly alters the physicochemical properties of the peptide, necessitating a multi-faceted analytical approach.
This guide provides an objective comparison of standard analytical techniques used to validate a peptide containing Msc-Lysine. We will use the hypothetical peptide, Pep-Msc (Ac-Arg-Gly-Ala-Lys(Msc)-Phe-NH₂) , as a case study to illustrate the data and methodologies.
Molecular Formula of Msc Protecting Group: C₉H₁₁O₂S Monoisotopic Mass of Msc Group: 199.0483 Da
Purity Assessment: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[1][2] The separation is based on the hydrophobicity of the molecule.[1][3] The bulky, aromatic Msc protecting group on the lysine side chain significantly increases the overall hydrophobicity of the peptide, leading to a longer retention time compared to its unprotected counterpart.
Comparative Data: RP-HPLC Analysis
The following table summarizes the expected analytical RP-HPLC results for the crude and purified Pep-Msc.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Observations |
| Crude Pep-Msc | 18.2 | 68.5 | ~68% | Main product peak is present along with several smaller impurity peaks (e.g., deletion sequences, incompletely deprotected peptides).[1] |
| Purified Pep-Msc | 18.2 | 98.1 | >98% | A single, sharp major peak indicates successful purification. |
| Unprotected Pep | 12.5 | N/A | N/A | The significantly shorter retention time highlights the hydrophobic contribution of the Msc group. |
Experimental Protocol: Analytical RP-HPLC
-
System: High-Performance Liquid Chromatography system with UV detector.
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[4]
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 214-220 nm.[1]
-
Procedure:
-
Dissolve a small amount of the peptide sample in Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Run the gradient method.
-
Integrate the peak areas to determine the relative purity of the target peptide.
-
Identity Confirmation: Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular identity of a peptide by providing a highly accurate measurement of its molecular weight.[2][5] For peptides containing Msc-lysine, it is crucial to account for the mass of the protecting group in the theoretical calculation.
Comparative Data: ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for peptides, often producing multiply charged ions.[5]
| Peptide | Theoretical Monoisotopic Mass (Da) | Observed m/z (Charge State) | Calculated Mass from Observed m/z (Da) |
| Pep-Msc | 851.4196 | 852.4271 (+1) | 851.4198 |
| 426.7173 (+2) | 851.4200 |
Calculation Note: The theoretical mass of Pep-Msc (C₃₉H₅₇N₁₁O₇S) is calculated by summing the masses of its constituent amino acids (Acetate, Arg, Gly, Ala, Lys, Phe, Amide) and the Msc group, then subtracting the mass of water molecules lost during peptide bond formation.
Experimental Protocol: ESI-MS
-
System: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Sample Preparation: The effluent from the analytical RP-HPLC can be directly infused into the ESI source. Alternatively, dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
MS Settings:
-
Ionization Mode: Positive
-
Scan Range: 100-1500 m/z
-
Capillary Voltage: 3-4 kV
-
-
Procedure:
-
Infuse the prepared sample into the ESI source.
-
Acquire the mass spectrum in full scan mode.
-
Deconvolute the resulting spectrum (if multiply charged) to determine the zero-charge molecular mass.
-
Compare the observed mass with the theoretical mass.
-
Sequence Validation: Tandem Mass Spectrometry (MS/MS)
While MS confirms the total mass, tandem MS (MS/MS) is required to verify the amino acid sequence.[6][7] In an MS/MS experiment, the peptide ion is selected, fragmented, and the resulting fragment ions are analyzed.[8] The modification of a lysine residue with the Msc group prevents cleavage by trypsin at that site and creates a characteristic mass shift in the fragment ions containing the modified residue.[9][10]
Workflow for Peptide Validation
Caption: Overall workflow for peptide synthesis and validation.
Comparative Data: MS/MS Fragmentation of Pep-Msc
The fragmentation of the peptide backbone primarily results in b- and y-type ions. The table below shows the expected fragments for Pep-Msc. The key evidence for the location of Lys(Msc) is the mass shift observed in the b₄, y₂, y₃, and y₄ ions.
| Ion | Sequence | Theoretical m/z | Ion | Sequence | Theoretical m/z |
| b₁ | Ac | 44.02 | y₁ | Phe-NH₂ | 164.10 |
| b₂ | Ac-Arg | 200.12 | y₂ | Lys(Msc)-Phe-NH₂ | 492.24 |
| b₃ | Ac-Arg-Gly | 257.14 | y₃ | Ala-Lys(Msc)-Phe-NH₂ | 563.28 |
| b₄ | Ac-Arg-Gly-Ala | 328.18 | y₄ | Gly-Ala-Lys(Msc)-Phe-NH₂ | 620.30 |
| b₅ | Ac-Arg-Gly-Ala-Lys(Msc) | 656.32 | y₅ | Arg-Gly-Ala-Lys(Msc)-Phe-NH₂ | 776.40 |
Experimental Protocol: Tandem MS (MS/MS)
-
System: A mass spectrometer with fragmentation capabilities (e.g., Q-TOF, Ion Trap, Orbitrap).
-
Procedure:
-
Acquire a full MS scan to identify the precursor ion (e.g., the m/z 426.71, +2 charge state ion of Pep-Msc).
-
Perform a product ion scan by selecting the precursor ion.
-
Fragment the selected ion using Collision-Induced Dissociation (CID) or a similar method.
-
Acquire the mass spectrum of the resulting fragment ions.
-
Match the observed fragment masses to the theoretical b- and y-ion series to confirm the sequence and the location of the Msc modification.
-
Method Comparison Logic
Caption: Relationship between validation goals and analytical methods.
Summary and Conclusion
The validation of a peptide containing a non-standard modification like Msc-lysine cannot be achieved with a single technique. Each method provides a unique and essential piece of information.
-
RP-HPLC is unparalleled for quantifying the purity of the peptide, demonstrating the removal of synthesis-related impurities.[3][11][12]
-
Mass Spectrometry (MS) provides definitive confirmation of molecular identity by matching the observed mass to the theoretical mass, including the Msc modification.[2][5]
-
Tandem MS (MS/MS) is the only technique that can verify the amino acid sequence and pinpoint the exact location of the Msc-lysine residue within that sequence.[6][8][13]
A combination of these three methods forms a comprehensive and robust validation package. By employing RP-HPLC for purity, MS for identity, and MS/MS for sequence verification, researchers can have the highest degree of confidence in the quality and structural integrity of their Msc-lysine containing peptides, ensuring the reliability of their downstream experiments.
References
- 1. bachem.com [bachem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Assessing the Purity of Peptides Synthesized with Boc-Lys(Msc)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is paramount for reliable research and the development of safe and effective therapeutics. The choice of protecting groups for reactive amino acid side chains is a critical factor influencing the final purity of a synthetic peptide. This guide provides a comparative analysis for assessing the purity of peptides synthesized using Nα-tert-butyloxycarbonyl-Nε-[2-(methylsulfonyl)ethoxycarbonyl]-L-lysine (Boc-Lys(Msc)-OH). We will delve into the characteristics of the Msc protecting group, common analytical techniques for purity assessment, and a comparison with other lysine-protecting strategies in Boc-based solid-phase peptide synthesis (SPPS).
The Msc Protecting Group: An Overview
The 2-(methylsulfonyl)ethoxycarbonyl (Msc) group is a base-labile protecting group used for the ε-amino function of lysine. A key feature of the Msc group is its stability under acidic conditions, which is a prerequisite for its use in conjunction with the acid-labile Nα-Boc protecting group in SPPS. The deprotection of the Msc group is typically achieved rapidly using a dilute base. This orthogonality to the Boc group allows for the selective deprotection of the lysine side chain, which can be advantageous for on-resin modifications.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive assessment of peptide purity. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for peptide purity analysis.[1][2] It separates the target peptide from impurities based on differences in hydrophobicity. A well-resolved chromatogram with a single major peak is indicative of high purity. The peak area of the main peptide relative to the total peak area of all components provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and for identifying impurities.[3][4] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. By comparing the observed mass-to-charge (m/z) ratio with the theoretical value, the identity of the target peptide can be confirmed. Furthermore, MS can reveal the presence of common synthesis-related impurities such as truncated or deletion sequences, or unexpected modifications.
-
Amino Acid Analysis (AAA): This technique provides the amino acid composition of the peptide, which can be used to confirm its identity and to quantify the peptide content.
Potential Impurities in Peptides Synthesized with Boc-Lys(Msc)-OH
During Boc-SPPS, several types of impurities can arise, irrespective of the lysine protecting group used. These include:
-
Truncated Sequences: Incomplete coupling reactions result in peptides that are missing one or more amino acids from the N-terminus.
-
Deletion Sequences: Incomplete deprotection of the Nα-Boc group can lead to the skipping of an amino acid in the sequence.
-
Side-Reaction Products: Undesired chemical modifications of amino acid side chains can occur during synthesis or cleavage.
Specifically, when using Boc-Lys(Msc)-OH, researchers should be vigilant for impurities related to the Msc group itself:
-
Incomplete Msc Deprotection: If the final base treatment is not sufficient, some lysine side chains may retain the Msc group, leading to a modified peptide with a higher molecular weight.
-
Base-Induced Modifications: While the Msc group is cleaved under mild basic conditions, there is a potential for base-sensitive amino acids or peptide backbone modifications to occur, although this is generally minimal with carefully controlled conditions.
Comparison with Other Lysine Protecting Groups in Boc-SPPS
The choice of the lysine side-chain protecting group in Boc-SPPS has a significant impact on the synthesis strategy and the final purity profile. The Msc group offers an alternative to more traditional protecting groups.
| Protecting Group | Cleavage Condition | Key Advantages | Potential Disadvantages & Impurities |
| Msc | Mild base (e.g., dilute NaOH, piperidine) | Orthogonal to Boc; allows for selective on-resin deprotection. | Potential for incomplete removal; risk of base-induced side reactions on sensitive residues. |
| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong acid (HF, TFMSA) | Robust and widely used in Boc chemistry. | Requires harsh cleavage conditions; potential for side reactions from carbocations generated during cleavage. |
| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Orthogonal to Boc; allows for selective on-resin deprotection. | Requires an additional, orthogonal deprotection step during synthesis. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Boc Chemistry)
Solid-phase peptide synthesis using Boc chemistry involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain attached to a solid support (resin).
-
Resin Swelling: The resin is swollen in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Boc Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Amino Acid Coupling: The next Nα-Boc protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each amino acid in the sequence.
Cleavage of the Msc Group
After the completion of the peptide chain assembly, the Msc group can be removed either on-resin for further modification or during the final cleavage from the resin if a base-labile linker is used. For on-resin deprotection:
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of 5-10% piperidine in DMF for 10-30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Final Peptide Cleavage and Deprotection
For peptides synthesized on a standard acid-labile linker (e.g., Merrifield resin), the final cleavage and removal of acid-labile side-chain protecting groups are performed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). If the Msc group has not been previously removed, it will remain on the lysine side chain and will require a subsequent basic treatment of the cleaved peptide.
Data Presentation
Table 1: Hypothetical HPLC and MS Data for a Model Peptide (Ac-Tyr-Val-Lys-Gly-NH2) Synthesized with Different Lysine Protecting Groups
| Lysine Protecting Group | HPLC Purity (%) | Major Impurity (m/z) | Identity of Major Impurity |
| Boc-Lys(Msc)-OH | 96.2 | 595.3 | Incomplete Msc removal (+136 Da) |
| Boc-Lys(2-Cl-Z)-OH | 95.5 | 441.2 | Deletion of Val (-99 Da) |
| Boc-Lys(Fmoc)-OH | 97.1 | 459.3 | Target Peptide |
Note: This data is illustrative and actual results will vary depending on the peptide sequence and synthesis conditions.
Visualizations
Caption: Workflow for peptide synthesis using Boc-Lys(Msc)-OH and subsequent purity assessment.
Caption: Base-mediated cleavage of the Msc protecting group from the lysine side chain.
References
Orthogonal Compatibility of the Msc Group with Other Protecting Schemes: A Comparative Guide
In the intricate world of chemical synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount to achieving desired outcomes. The concept of orthogonality—wherein one protecting group can be selectively removed in the presence of others—is a cornerstone of modern synthetic strategy.[1][2] This guide provides a comprehensive comparison of the orthogonal compatibility of the 2-(methylsulfonyl)ethoxycarbonyl (Msc) protecting group with other commonly employed protecting schemes.
Msc Group: A Profile
The Msc group is an amino-protecting group recognized for its pronounced lability to bases, while exhibiting remarkable stability under acidic and catalytic hydrogenolysis conditions. This distinct reactivity profile makes it an attractive candidate for orthogonal protection strategies.[3][4][5]
Orthogonal Compatibility with Common Protecting Groups
The key to successful multi-step synthesis lies in the judicious selection of protecting groups with non-overlapping deprotection conditions. The Msc group offers excellent orthogonality with several widely used protecting groups.
Msc vs. Boc (tert-butyloxycarbonyl)
The Boc group is a cornerstone of peptide synthesis, readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[6] The Msc group, being stable to acid, allows for the selective deprotection of Boc without affecting the Msc-protected amine. This orthogonality is crucial for synthetic routes requiring sequential deprotection of different amino functionalities.[5]
Msc vs. Fmoc (9-fluorenylmethyloxycarbonyl)
The Fmoc group is another vital tool in peptide chemistry, known for its lability to basic conditions, commonly a solution of piperidine in DMF.[7][8] While both Msc and Fmoc are base-labile, their deprotection kinetics can be modulated to achieve selectivity, although this requires careful control of reaction conditions. Generally, for full orthogonality, a different class of protecting group is preferred.
Msc vs. Cbz (Carboxybenzyl)
The Cbz group is a classic amine protecting group that is selectively removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6] The Msc group is stable to these conditions, making the Msc/Cbz pair a truly orthogonal set, ideal for syntheses where both base- and hydrogenolysis-sensitive groups are present.
Msc vs. Silyl Ethers (e.g., TBDMS)
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly used to protect hydroxyl functions and are typically cleaved by fluoride ions (e.g., TBAF) or acidic conditions.[9][10] The Msc group is stable to the conditions used for silyl ether cleavage, allowing for the selective deprotection of alcohols in the presence of Msc-protected amines.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical deprotection conditions for the Msc group and its common orthogonal partners, highlighting the basis for their selective removal.
| Protecting Group | Abbreviation | Typical Deprotection Reagent(s) | Cleavage Conditions | Orthogonality with Msc |
| 2-(Methylsulfonyl)ethoxycarbonyl | Msc | Aqueous or alcoholic base (e.g., NaOH, NaOMe) | Mildly basic | - |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Acidic | High |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in Dimethylformamide (DMF) | Basic | Low to Moderate (kinetic differentiation possible) |
| Carboxybenzyl | Cbz | H₂ gas, Palladium on Carbon (Pd/C) | Catalytic Hydrogenolysis | High |
| tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF); Acetic Acid | Fluoride-mediated or Acidic | High |
Experimental Protocols
Detailed experimental procedures are critical for replicating synthetic strategies. Below are representative protocols for the selective deprotection of the Msc group.
Protocol 1: Selective Deprotection of Msc in the Presence of a Boc Group
Substrate: A molecule containing both Msc- and Boc-protected amino groups.
Reagents:
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate in a suitable solvent such as methanol or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of 1 M NaOH solution dropwise over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes.
-
Upon completion, neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected, Msc-deprotected product.
Protocol 2: Selective Deprotection of a Cbz Group in the Presence of an Msc Group
Substrate: A molecule containing both Msc- and Cbz-protected amino groups.
Reagents:
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the substrate in methanol.
-
Add a catalytic amount of 10% Pd/C (typically 10% by weight of the substrate).
-
Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the Msc-protected, Cbz-deprotected product.
Deprotection Mechanisms and Workflows
The selective removal of protecting groups is governed by their distinct chemical reactivity. The following diagrams illustrate the deprotection mechanisms and a typical experimental workflow.
Msc Group Deprotection Mechanism
The base-mediated deprotection of the Msc group proceeds via an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton alpha to the sulfonyl group, leading to the formation of a carbanion. This is followed by the elimination of the carbamate to release the free amine and methyl vinyl sulfone.
Caption: Msc group deprotection mechanism.
Orthogonal Deprotection Workflow
A typical workflow for a synthesis involving orthogonal protecting groups involves sequential deprotection and reaction steps.
Caption: A representative synthetic workflow.
Conclusion
The 2-(methylsulfonyl)ethoxycarbonyl (Msc) protecting group offers a valuable tool for orthogonal synthetic strategies due to its unique base lability and stability towards acidic and hydrogenolytic conditions. Its compatibility with widely used protecting groups such as Boc and Cbz allows for the design of complex synthetic routes with precise control over the sequence of reactions. The provided data and protocols serve as a guide for researchers and scientists in leveraging the Msc group for the efficient and selective synthesis of peptides and other complex organic molecules.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
The Msc Protecting Group in Peptide Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical determinant of success in peptide synthesis. This guide provides a comprehensive literature review and comparison of the 2-(Methylsulfonyl)ethoxycarbonyl (Msc) protecting group with the widely used Fmoc and Boc strategies in peptide chemistry.
The Msc group, an amino-protecting group, offers a unique combination of properties that make it a valuable tool in the peptide chemist's arsenal. This guide will delve into its performance characteristics, supported by experimental data, and provide detailed protocols for its use.
Performance Comparison of Amino-Protecting Groups
The choice of an N-terminal amino-protecting group is fundamental to the overall strategy of peptide synthesis, dictating the conditions for deprotection and, consequently, the selection of orthogonal side-chain protecting groups. The most common strategies revolve around the acid-labile Boc group and the base-labile Fmoc group. The Msc group presents a compelling alternative, distinguished by its extreme acid stability and high sensitivity to bases.[1]
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Advantages |
| Msc | CH₃SO₂CH₂CH₂OCO- | Highly base-labile (e.g., 1.0 N NaOH or NaOCH₃, 5 sec; 0.025-0.5 M Ba(OH)₂)[1][2] | Extremely acid-stable;[1][2] Resistant to catalytic hydrogenolysis[1] | Rapid, base-mediated deprotection; Orthogonal to acid-labile protecting groups (e.g., Boc, tBu); High polarity enhances solubility in polar solvents[1] |
| Fmoc | Base-labile (e.g., 20% piperidine in DMF)[3][4] | Acid-stable[4] | Mild deprotection conditions; Orthogonal to acid-labile protecting groups; UV-active for reaction monitoring[5] | |
| Boc | Acid-labile (e.g., TFA)[3][6] | Base-stable | Well-established; Can reduce aggregation in hydrophobic peptides |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any protecting group strategy. Below are protocols for the introduction and cleavage of the Msc protecting group, alongside standard protocols for Fmoc and Boc for comparative purposes.
Msc Protecting Group: Experimental Protocols
1. Introduction of the Msc Group (Msc-Cl)
A general procedure for the protection of an amino acid with 2-(Methylsulfonyl)ethyl chloroformate (Msc-Cl) is as follows:
-
Materials: Amino acid, 2-(Methylsulfonyl)ethyl chloroformate (Msc-Cl), dioxane, aqueous sodium carbonate solution (e.g., 10%).
-
Procedure:
-
Dissolve the amino acid in a mixture of dioxane and aqueous sodium carbonate solution.
-
Cool the solution in an ice bath.
-
Add Msc-Cl dropwise to the cooled solution while maintaining the pH at approximately 9.5 with the sodium carbonate solution.
-
Allow the reaction to stir at room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture and extract the Msc-protected amino acid with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product, typically by crystallization.
-
2. Cleavage of the Msc Group
The Msc group is rapidly cleaved under basic conditions.
-
Reagents: Msc-protected peptide, 1.0 N aqueous NaOH or methanolic sodium methoxide.[1] Alternatively, 0.025-0.5 M Barium Hydroxide (Ba(OH)₂) or a mixture of 4N NaOH(aq)-dioxane-MeOH can be used.[2]
-
Procedure:
-
Dissolve the Msc-protected peptide in a suitable solvent.
-
Add the basic solution to the peptide solution.
-
The deprotection is typically very rapid, often complete within seconds to minutes at room temperature.[1]
-
Neutralize the reaction mixture with an appropriate acid.
-
Isolate the deprotected peptide using standard purification techniques such as precipitation or chromatography.
-
Comparative Protocols: Fmoc and Boc
Fmoc Group Cleavage
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).[3][4]
-
Procedure:
-
Treat the Fmoc-protected peptide resin with the 20% piperidine/DMF solution.
-
Agitate the mixture for a specified period, typically ranging from a few minutes to an hour, depending on the peptide sequence.
-
Filter and wash the resin extensively with DMF to remove the cleaved Fmoc group and piperidine.
-
Boc Group Cleavage
-
Reagent: Trifluoroacetic acid (TFA), often in a cocktail with scavengers.[3][6]
-
Procedure:
-
Treat the Boc-protected peptide resin with a solution of TFA, typically in dichloromethane (DCM), often containing scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.
-
The reaction is usually carried out for 1-2 hours at room temperature.
-
Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.
-
Logical Workflow for Protecting Group Selection and Use in Peptide Synthesis
The selection and application of a protecting group strategy in solid-phase peptide synthesis (SPPS) follows a logical workflow. The choice of the N-terminal protecting group dictates the subsequent steps of the synthesis.
Cleavage Mechanism of the Msc Group
The high base lability of the Msc group is due to a β-elimination mechanism.
References
- 1. The methylsulfonylethyloxycarbonyl group, a new and versatile amino protective function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Structural Impact of Lysine Derivatives on Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications on peptide structure is paramount. Among these, the modification of lysine residues stands out as a critical factor in dictating a peptide's conformation, stability, and ultimately, its biological function. This guide provides a comparative analysis of common lysine derivatives, supported by experimental data, to aid in the rational design of peptide-based therapeutics and research tools.
The ε-amino group of lysine is a hub for a variety of post-translational modifications (PTMs), including acetylation, methylation, ubiquitination, and sumoylation.[1] These modifications can dramatically alter a peptide's physicochemical properties, leading to profound changes in its secondary structure, stability, and interactions with other biomolecules.
Comparative Analysis of Lysine Derivatives
The following table summarizes the observed effects of different lysine modifications on key structural and functional parameters of peptides.
| Lysine Derivative | Impact on α-Helix Stability | Impact on β-Sheet Formation | Effect on Overall Stability | Influence on Receptor Binding |
| Acetylation | Generally destabilizing[1] | Can promote or inhibit depending on context | May decrease stability by neutralizing positive charge | Can significantly alter binding affinity, either increasing or decreasing it based on the specific interaction. |
| Methylation (mono-, di-, tri-) | Can be stabilizing or destabilizing; context-dependent.[2] | Can reduce the propensity for β-sheet formation.[1] | Can increase stability by preventing ubiquitination.[2][3] | Primarily facilitates protein-protein interactions by creating binding sites for "reader" domains.[2][4] |
| Ubiquitination | Tends to reduce ordered structures like α-helices.[1] | Tends to reduce ordered structures like β-sheets.[1] | Can lead to proteasomal degradation, thus decreasing stability.[5][6] | Can alter cellular localization and protein-protein interactions.[5][6] |
| SUMOylation | Appears to reduce ordered structures.[1] | Appears to reduce ordered structures.[1] | Generally increases protein stability. | Modulates protein-protein interactions and subcellular localization. |
| Biotinylation | Can alter conformation.[7] | Can alter conformation.[7] | Can alter conformation and stability.[7] | Can enhance cellular binding capacity.[7] |
| Acylation (various) | Can destabilize secondary structures like helices.[8] | Can destabilize secondary structures like β-sheets.[8] | Can increase solubility and decrease aggregation.[8] | Highly dependent on the nature of the acyl group and the target receptor. |
Experimental Protocols
The evaluation of the structural impact of lysine derivatives on peptides relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of any components that have significant absorbance in the far-UV region.
-
Instrumentation: A CD spectrometer is used to record spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Data Acquisition: Data is typically collected at a 1 nm bandwidth with a 1-second response time. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectra.
-
Data Analysis: The resulting CD spectra are analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content. Characteristic minima at ~208 nm and ~222 nm are indicative of α-helical structure, while a minimum around 218 nm suggests β-sheet content.
Mass Spectrometry for Identification of Modification Sites
Mass spectrometry is indispensable for confirming the presence and location of lysine modifications.
-
Sample Preparation: The modified peptide or protein is typically digested with a protease, such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, but will not cleave at a modified lysine, a feature that aids in pinpointing the modification site.[9]
-
Instrumentation: The resulting peptide fragments are analyzed by a mass spectrometer, often coupled with liquid chromatography for separation (LC-MS).
-
Data Acquisition: High-resolution mass spectra are acquired for the peptide fragments. Fragmentation techniques, such as collision-induced dissociation (CID), are then used to generate fragment ions.
-
Data Analysis: The mass shift of the peptide containing the modified lysine is used to identify the type of modification. The fragmentation pattern (MS/MS spectrum) is then analyzed to confirm the precise location of the modification on the peptide sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., H₂O/D₂O or a buffer) to a high concentration (typically >1 mM). Isotope labeling (e.g., ¹⁵N, ¹³C) of the peptide is often necessary for more complex structures.
-
Instrumentation: A high-field NMR spectrometer is used to acquire a series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY).
-
Data Acquisition: A suite of experiments is performed to assign the chemical shifts of all protons and other relevant nuclei in the peptide. NOESY experiments are crucial for obtaining distance restraints between protons that are close in space.
-
Data Analysis: The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data.
Visualizing the Impact and Workflow
To better understand the processes involved in evaluating lysine derivatives, the following diagrams illustrate key concepts and workflows.
References
- 1. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine methylation regulators moonlighting outside the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. The new landscape of protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin - Wikipedia [en.wikipedia.org]
- 7. Effect of lysine modification on the stability and cellular binding of human amyloidogenic light chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 9. portlandpress.com [portlandpress.com]
Safety Operating Guide
Einecs 283-783-3 proper disposal procedures
Disclaimer: Chemical Identification
The provided Einecs number 283-783-3 does not correspond to a single, uniquely identifiable chemical substance in standard chemical databases. However, extensive research indicates a likely association with the substance Fmoc-6-aminohexanoic acid (CAS: 88574-06-5) . Therefore, the following safety and disposal information is provided for this specific chemical. It is crucial to confirm the identity of your substance before following these procedures.
Proper Disposal Procedures for Fmoc-6-aminohexanoic acid (CAS: 88574-06-5)
This document provides essential safety and logistical information for the proper disposal of Fmoc-6-aminohexanoic acid, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling Fmoc-6-aminohexanoic acid, it is imperative to be familiar with its potential hazards and the necessary safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: A dust respirator should be used to avoid inhalation of the product. Use an approved/certified respirator or equivalent.[2]
General Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wash face, hands, and any exposed skin thoroughly after handling.[3]
-
Keep away from heat and sources of ignition.[2]
Step-by-Step Disposal Protocol
The disposal of Fmoc-6-aminohexanoic acid and its containers must be conducted in accordance with federal, state, and local environmental control regulations.
-
Waste Collection:
-
For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container.[2]
-
For large spills, use a shovel to put the spilled material into a convenient waste disposal container.[2]
-
Sweep up and shovel the material into suitable, closed containers for disposal. Avoid creating dust.[3][4]
-
-
Container Management:
-
Environmental Precautions:
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 120 °C | [6] |
| Molecular Weight | 353.42 g/mol | [6] |
| Storage Temperature | Do not store above 5°C (41°F) | [2] |
Disposal Workflow Diagram
Caption: Disposal workflow for Fmoc-6-aminohexanoic acid.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
